Product packaging for Methyl beta-glycyrrhetinate(Cat. No.:CAS No. 5092-01-3)

Methyl beta-glycyrrhetinate

Cat. No.: B1619185
CAS No.: 5092-01-3
M. Wt: 484.7 g/mol
InChI Key: RMIVRCBSQPCSCQ-SFGZHJQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl beta-Glycyrrhetinate (CAS 1477-44-7), also known as methyl 18β-glycyrrhetate, is a semisynthetic ester derivative of 18β-Glycyrrhetinic Acid (18β-GA), a primary bioactive triterpenoid aglycone found in licorice root (Glycyrrhiza glabra) . This compound is a valuable intermediate in medicinal chemistry and drug discovery, particularly for the structural modification of natural products to enhance their pharmacological properties. Research indicates that esterification of the C-30 carboxyl group of 18β-GA, as seen in this methyl ester, is a common strategy to improve the compound's drug-like characteristics and biological activity . Glycyrrhetinic acid and its derivatives are the subject of extensive investigation due to their remarkable biological activities, which include anti-inflammatory, anti-tumor, antibacterial, and antiviral effects . Structural modifications, such as the introduction of this methyl ester, are central to exploring structure-activity relationships (SAR) and developing novel candidate compounds with improved efficacy and bioavailability . As a research chemical, this compound serves as a key precursor for further synthetic modifications at other functional groups on the triterpenoid skeleton, enabling scientists to create a diverse library of analogs for biological screening . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H48O4 B1619185 Methyl beta-glycyrrhetinate CAS No. 5092-01-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5092-01-3

Molecular Formula

C31H48O4

Molecular Weight

484.7 g/mol

IUPAC Name

methyl (2R,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate

InChI

InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20-,22?,23+,24-,27-,28-,29+,30-,31-/m1/s1

InChI Key

RMIVRCBSQPCSCQ-SFGZHJQGSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OC

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Methyl Beta Glycyrrhetinate Analogues

Semisynthetic Approaches to Glycyrrhetinic Acid Scaffold Modification

The glycyrrhetinic acid (GA) molecule, with its distinctive pentacyclic structure, offers multiple sites for chemical alteration. tandfonline.com Semisynthetic modifications are a cornerstone of creating new derivatives with enhanced or novel biological activities. mdpi.com These modifications often target the hydroxyl group at C-3, the α,β-unsaturated carbonyl function in ring C at C-11, and the carboxyl group at C-30 in ring E. mdpi.com

Esterification at C-30 Carboxyl Group

Esterification of the C-30 carboxyl group of glycyrrhetinic acid is a common strategy to improve its therapeutic efficacy. jst.go.jp This modification can enhance the lipophilicity of the molecule, potentially leading to better cytotoxic activity. jst.go.jpnih.gov For instance, the reaction of glycyrrhetinic acid with methyl iodide in the presence of potassium carbonate yields the methyl ester derivative. nih.gov The synthesis of various esters, including benzyl (B1604629) and ethyl esters, has been reported to result in compounds with improved activity compared to the parent compound. jst.go.jp The size and lipophilic character of the alkyl chain of the esters have been shown to influence the biological activity. nih.gov

For example, a series of C-30 ester derivatives were synthesized, and their cytotoxic activities were evaluated. The benzyl ester derivative demonstrated notable activity. nih.gov The general synthetic route involves the reaction of glycyrrhetinic acid with the corresponding alcohol in the presence of a coupling agent. nih.gov

Table 1: Examples of C-30 Ester Derivatives and their Reported Activities

CompoundEster GroupReported ActivityReference
Benzyl glycyrrhetinate (B1240380)BenzylImproved antitumor activity compared to ethyl glycyrrhetinate jst.go.jp
Methyl glycyrrhetinateMethylServes as a key intermediate for further derivatization nih.gov
Ethyl glycyrrhetinateEthylUsed as a comparator in activity studies jst.go.jp
Ferulic acid methyl ester conjugateFerulic acid methyl esterHigher cytotoxicity than the corresponding ethyl ester analog nih.govmdpi.com

Esterification at C-3 Hydroxyl Group with Amino Acids and Aryl Esters

The C-3 hydroxyl group is another prime target for modification. Esterification at this position with amino acids or aryl esters has been shown to significantly enhance the cytotoxic effects of glycyrrhetinic acid derivatives. tandfonline.commdpi.com The introduction of amino acid moieties can improve selectivity towards tumor cells. nih.gov

A series of GA derivatives with amino acids such as glycine (B1666218) and alanine (B10760859) have been prepared. tandfonline.com These compounds demonstrated cytotoxic effects against various cancer cell lines. tandfonline.com The synthesis typically involves the reaction of the GA derivative with a protected amino acid, followed by deprotection. researchgate.net For instance, N-Boc protected amino acids can be coupled to the C-3 hydroxyl group using coupling agents like EDCI and DMAP, followed by deprotection with trifluoroacetic acid. researchgate.net

Simultaneous esterification at both the C-3 hydroxyl group and the C-30 carboxyl group has also been explored, leading to derivatives with increased antitumor activity. mdpi.com For example, derivatives with an amino acid at C-3 and an isopropyl group at C-30 have shown potent cytotoxic effects. tandfonline.com

Table 2: Examples of C-3 Ester Derivatives and their Reported Activities

CompoundC-3 Ester GroupC-30 ModificationReported Activity (IC50)Reference
Compound 76β-alanineIsopropyl ester1.3 µM (A2780 ovarian cancer) tandfonline.com
Compound 46AlanyloxyCarboxyl1.83 - 3.42 µM mdpi.com
Compound 24Glycinei-Propyl esterMost active in a series against 15 human tumor cell lines nih.gov
L-isoleucine conjugateL-isoleucineMethyl esterHigh activity espublisher.com

Introduction of Heterocyclic Rings Conjugated with Alpha,Beta-Unsaturated Ketone in Ring A

A notable strategy to enhance the biological activity of glycyrrhetinic acid involves the introduction of heterocyclic rings conjugated with an α,β-unsaturated ketone in ring A. mdpi.comnih.gov This modification has been shown to produce potent derivatives with significant antiproliferative activity. mdpi.comdntb.gov.ua

The synthesis of these analogs often begins with the oxidation of the C-3 hydroxyl group to a ketone. mdpi.com Subsequent reaction with various reagents can lead to the formation of a fused heterocyclic ring system. For example, the introduction of imidazole (B134444), methyl-imidazole, and triazole rings has been explored. mdpi.com One of the most active derivatives in a study featured an imidazole ring conjugated to an α,β-unsaturated ketone in ring A. uc.pt

Table 3: Examples of Ring A-Modified Heterocyclic Derivatives

CompoundHeterocyclic RingKey Structural FeatureReported Activity (IC50)Reference
Compound 10Imidazoleα,β-unsaturated ketone in ring A1.1 µM (Jurkat cells) mdpi.comnih.govdntb.gov.ua
Compound 37Five-membered fused heterocycleFused at C-2 and C-35.19 - 11.72 µM nih.gov

Cleavage of Ring A and Coupling with Amino Acid Moieties

The cleavage of ring A of the glycyrrhetinic acid scaffold, followed by coupling with amino acid moieties, represents a more drastic but effective modification strategy. nih.gov This approach has yielded novel derivatives with enhanced and selective cytotoxicity against cancer cells. nih.govresearchgate.net

The synthesis starts with the oxidation of the C-3 hydroxyl group of methyl glycyrrhetinate to a 3-keto derivative. nih.gov Treatment with m-chloroperbenzoic acid (m-CPBA) can lead to a lactone, which is then opened using an acid catalyst like p-toluenesulfonic acid (p-TSA) to yield a seco-acid. nih.gov This cleaved intermediate can then be coupled with various amino acid methyl esters. nih.gov Further deprotection of the carboxyl group of the amino acid chain can be achieved by alkaline hydrolysis. nih.gov

Table 4: Examples of A-Ring Cleaved Derivatives Coupled with Amino Acids

CompoundAmino Acid MoietyKey Structural FeatureReported Activity (IC50)Reference
Compound 17Alanine methyl esterCleaved A-ring, reduced C-ring6.1 µM (Jurkat cells) nih.govresearchgate.net
Compound 16Alanine methyl esterCleaved A-ringMore potent than the glycine analog uc.pt

Introduction of Cyano Substituents

The introduction of a cyano group, particularly at the C-2 position to form a 2-cyano-1-en-3-one functionality on ring A, is a well-established method for significantly enhancing the cytotoxic activity of triterpenoid (B12794562) acids, including glycyrrhetinic acid derivatives. mdpi.comaacrjournals.orgmdpi.com These derivatives have shown potent antiproliferative effects in various cancer cell lines. mdpi.commdpi.com

The synthesis of these cyano-derivatives often involves the modification of the A-ring to create an enone system, followed by the introduction of the cyano group. researchgate.net The combination of a cyano-enone moiety in the A-ring with esterification at the C-30 carboxyl group has been found to be particularly effective in improving cytotoxic activity. researchgate.net

Table 5: Examples of Cyano-Substituted Glycyrrhetinic Acid Derivatives

CompoundKey Structural FeaturesReported ActivityReference
α-CDODA-Me2-cyano-3,11-dioxo-18α-olean-1,12-dien-30-oateEnhanced cytotoxicity and PPARγ agonist activity aacrjournals.org
β-CDODA-Me2-cyano-3,11-dioxo-18β-olean-1,12-dien-30-oateMore potent anti-proliferative activity on bladder and pancreatic cancer cells than the free acid mdpi.com
Compound 9bN-(2-cyano-3,11-dioxoolean-1,12-dien-30-yl)-4-piperidyl piperidineTwo-fold more potent than CDODO-Me-11 mdpi.com

Synthesis of A-Seco-Derivatives

The synthesis of A-seco-derivatives involves the cleavage of the A-ring of the triterpenoid scaffold. tandfonline.com This modification can lead to compounds with interesting biological profiles. For instance, pseudo seco GA derivatives have demonstrated significant cytotoxic effects. tandfonline.com

The synthesis of these derivatives can be achieved through various methods, including ozonolysis of exomethylene-substituted derivatives. researchgate.net For example, 2,3-seco-aldehydonitriles have been synthesized from 3-oxo-18bH-glycyrrhetinic acid methyl ester. researchgate.net These A-seco compounds can serve as platforms for further derivatization, such as the formation of amides. researchgate.net

Table 6: Examples of A-Seco-Derivatives

CompoundStructural ClassReported Activity (IC50)Reference
Compound 50Pseudo seco GA derivative2.34 µM (NTUB1 bladder cancer cells) tandfonline.com
Compound 52Pseudo seco GA derivative3.3 µM (NTUB1 bladder cancer cells) tandfonline.com
2,3-seco-1-cyano-19beta,28-epoxy-18alpha-olean-3-oic acid2,3-seco-triterpenic acidStimulates humoral immunity researchgate.net

Glycosidation of Methyl Glycyrrhetinate

The introduction of sugar moieties to the methyl beta-glycyrrhetinate scaffold, a process known as glycosidation, represents a significant strategy for the chemical modification of this triterpenoid. This derivatization is pursued to enhance the pharmacological and biological properties of the parent compound, as the addition of glycosyl groups can modulate factors such as solubility and bioavailability. researchgate.net Chemical glycosylation of methyl glycyrrhetinate typically involves the reaction of the C-3 hydroxyl group with an activated sugar donor in the presence of a promoter. researchgate.nettandfonline.com

A variety of glycosyl donors have been employed in the synthesis of methyl glycyrrhetinate glycosides, including peracetylated glycosyl halides and sugar trichloroacetimidates. tandfonline.commdpi.com The choice of donor and the reaction conditions are critical for controlling the stereoselectivity of the newly formed glycosidic bond, with a preference often for the β-anomer to mimic naturally occurring glycosides.

Promoters are essential for activating the glycosyl donor and facilitating the nucleophilic attack by the hydroxyl group of methyl glycyrrhetinate. Common promoters include silver salts, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), and Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). mdpi.comjst.go.jpnih.gov For instance, the use of TMSOTf as a promoter at low temperatures has been reported for the synthesis of monodesmosidic glycyrrhetinic acid-glycosides. researchgate.net Another effective promoter is silver zeolite, which has been utilized in the coupling of various glycosyl bromide donors to triterpene aglycons, including methyl glycyrrhetinate, to produce β-linked glycosides in good yields. researchgate.net

The synthesis of these glycosylated derivatives often requires a multi-step process involving the protection of the hydroxyl groups on the sugar moiety, typically with acetyl or benzoyl groups, followed by the glycosylation reaction and subsequent deprotection to yield the final product. tandfonline.comnih.gov For example, glucose and galactose have been introduced at the C-3 hydroxyl group of methyl glycyrrhetinate after protecting the sugar's hydroxyls with benzoyl groups and activating the anomeric position as a bromide. tandfonline.comnih.gov

Researchers have successfully synthesized a range of methyl glycyrrhetinate glycosides, including those with monosaccharide units like glucose and galactose, as well as more complex disaccharides. tandfonline.comnih.gov Stepwise glycosidation has been employed to construct derivatives bearing β-(1→2)-linked disaccharides. nih.gov This involves an initial glycosidation of methyl glycyrrhetinate, followed by deprotection of a specific hydroxyl group on the newly introduced sugar, and a second glycosidation at that position. nih.gov

The following table summarizes key research findings on the glycosidation of methyl glycyrrhetinate, detailing the reactants, reaction conditions, and outcomes of the syntheses.

Table 1: Synthesis of this compound Glycosides

Glycosyl Donor Aglycone Promoter/Conditions Product Yield Reference
2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide Methyl glycyrrhetinate Silver carbonate, Dichloromethane Methyl 3-O-(2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl)-18β-glycyrrhetinate Not specified tandfonline.comnih.gov
2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl bromide Methyl glycyrrhetinate Silver carbonate, Dichloromethane Methyl 3-O-(2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl)-18β-glycyrrhetinate Not specified tandfonline.comnih.gov
Sugar trichloroacetimidate Methyl glycyrrhetinate TMSOTf, Dichloromethane, -70°C to 25°C, 2h GA glycoside structural analogues 60–66 Not specified mdpi.com
2-O-trichloroacetyl-β-D-pyranosyl chlorides (9 and 10) Methyl glycyrrhetinate (5) Not specified β- and α-monoglycosides (12 and 13, and 15 and 16) Not specified nih.gov
Methyl 2,3,4-tri-O-acetyl-α-D-glucuronatopyranosyl bromide (19) Monoglycoside alcohols (13, 15, 17) AgOTf, Dry CH2Cl2 α-diglycosides (20, 22, 24) and enol α-glycosides (21, 23, 25) Not specified jst.go.jpnih.gov
Acetylated methyl glucopyranosyluronate bromide Methyl glycyrrhetinate Silver zeolite 3-O-β-D-Glucuronide derivative Good researchgate.net
Acetylated glucosyl bromide Methyl glycyrrhetinate Silver zeolite 3-O-β-D-Glucosyl derivative Good researchgate.net
Acetylated galactosyl bromide Methyl glycyrrhetinate Silver zeolite 3-O-β-D-Galactosyl derivative Good researchgate.net
Acetylated cellobiosyl bromide Methyl glycyrrhetinate Silver zeolite 3-O-β-D-Cellobiosyl derivative Good researchgate.net

Advanced Analytical Techniques for Structural Elucidation and Mechanistic Insights in Methyl Beta Glycyrrhetinate Research

Spectroscopic Characterization Methods

Spectroscopy is the cornerstone of molecular structure elucidation. For a complex molecule like Methyl beta-glycyrrhetinate, a combination of infrared, mass, and nuclear magnetic resonance spectroscopy is employed to piece together its structural puzzle.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features. The presence of a hydroxyl group (-OH), an α,β-unsaturated ketone in the C-ring, and a methyl ester group at C-30 gives rise to distinct vibrational frequencies.

The primary absorptions are found in several key regions of the spectrum:

O-H Stretching: A broad absorption band is typically observed in the region of 3500-3200 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretching: Absorptions due to the stretching of carbon-hydrogen bonds in the alkane-like steroid skeleton appear just below 3000 cm⁻¹. vscht.cz

Carbonyl (C=O) Stretching: This region is particularly informative. Two distinct, strong, and sharp absorption peaks are expected. The α,β-unsaturated ketone at the C-11 position typically absorbs at a lower wavenumber, around 1660-1685 cm⁻¹, due to conjugation. The ester carbonyl at the C-30 position absorbs at a higher frequency, generally in the 1725-1740 cm⁻¹ range. libretexts.org

C=C Stretching: The carbon-carbon double bond in the C-ring, conjugated with the ketone, shows a stretching vibration in the 1600-1620 cm⁻¹ region.

C-O Stretching: The stretching vibrations for the C-O bonds of the ester and alcohol functionalities are found in the fingerprint region, typically between 1320-1000 cm⁻¹. vscht.cz

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Absorption (cm⁻¹)
Hydroxyl O-H Stretch 3500 - 3200 (broad)
Ester C=O Stretch 1740 - 1725 (strong, sharp)
Ketone (α,β-unsaturated) C=O Stretch 1685 - 1660 (strong, sharp)
Alkene C=C Stretch 1620 - 1600
Ester/Alcohol C-O Stretch 1320 - 1000
Alkane C-H Stretch 3000 - 2850

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and the deduction of its structural components. The molecular formula for this compound is C₃₁H₄₈O₄, corresponding to a molecular weight of approximately 484.7 g/mol . nih.gov

Under electron impact (EI) ionization, the molecule undergoes fragmentation, producing a characteristic pattern. The molecular ion peak (M⁺) at m/z 484 is expected. Key fragmentation pathways for triterpenoids like this compound often involve a characteristic retro-Diels-Alder (RDA) reaction in the C-ring. This cleavage is a diagnostic tool for identifying the oleanane (B1240867) skeleton. Other common fragmentations include the loss of the methyl ester group and various small neutral molecules. libretexts.org

Common fragmentation patterns include:

Loss of a Methyl Radical: A peak at m/z 469 [M-15]⁺, corresponding to the loss of a methyl group (•CH₃).

Loss of a Methoxy (B1213986) Group: A peak at m/z 453 [M-31]⁺, from the loss of the •OCH₃ radical from the ester.

Loss of the Methoxycarbonyl Group: A peak at m/z 425 [M-59]⁺, resulting from the cleavage of the entire •COOCH₃ group.

Retro-Diels-Alder Fragmentation: The cleavage of the C-ring can lead to a characteristic fragment ion, helping to confirm the pentacyclic triterpenoid (B12794562) structure.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value Ion Formula Description
484 [C₃₁H₄₈O₄]⁺ Molecular Ion (M⁺)
469 [C₃₀H₄₅O₄]⁺ Loss of a methyl radical (•CH₃)
453 [C₃₀H₄₅O₃]⁺ Loss of a methoxy radical (•OCH₃)
425 [C₂₉H₄₅O₂]⁺ Loss of the methoxycarbonyl group (•COOCH₃)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum displays signals for each unique proton in the molecule. Key identifiable signals include:

Olefinic Proton: The single proton on the C-12 double bond (H-12) appears as a singlet downfield, typically around δ 5.7-5.8 ppm. aacrjournals.org

Ester Methyl Protons: The three protons of the methyl ester group (-OCH₃) resonate as a sharp singlet, characteristically found around δ 3.7 ppm. aacrjournals.org

Carbinol Proton: The proton on the carbon bearing the hydroxyl group (H-3) appears as a multiplet (doublet of doublets) around δ 3.2 ppm.

Methyl Protons: The seven tertiary methyl groups on the triterpenoid skeleton appear as sharp singlets in the upfield region of the spectrum, typically between δ 0.8 and 1.4 ppm. aacrjournals.org

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom. With proton decoupling, each signal appears as a singlet, and their chemical shifts are indicative of their chemical environment. bhu.ac.in

Carbonyl Carbons: The ketone carbon at C-11 is found significantly downfield, around δ 200.0 ppm. The ester carbonyl at C-30 appears around δ 176-179 ppm. iosrphr.org

Olefinic Carbons: The sp²-hybridized carbons of the double bond, C-12 and C-13, resonate around δ 128 ppm and δ 170 ppm, respectively. iosrphr.org

Carbinol Carbon: The C-3 carbon attached to the hydroxyl group typically appears around δ 78-79 ppm.

Ester Methyl Carbon: The carbon of the methyl ester group is found around δ 52 ppm.

Aliphatic Carbons: The numerous sp³-hybridized carbons of the steroid-like skeleton and the seven methyl groups resonate in the upfield region from approximately δ 15 to 60 ppm. iosrphr.org

Table 3: Selected ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

Position ¹H Chemical Shift (δ, ppm) (Predicted) ¹³C Chemical Shift (δ, ppm) iosrphr.org
3 ~3.2 (dd) 78.8
11 - 200.1
12 ~5.7 (s) 128.5
13 - 169.8
23 ~1.1 (s) 28.5
24 ~0.8 (s) 15.6
25 ~0.9 (s) 16.4
26 ~1.1 (s) 18.7
27 ~1.4 (s) 23.4
28 ~0.8 (s) 28.5
29 ~1.2 (s) 26.5
30 - 178.9
30-OCH₃ ~3.7 (s) 51.9

Note: ¹H NMR values are predicted based on data for similar derivatives. ¹³C values are from studies on the parent acid, with C-30 and the ester methyl being specific to the methyl ester.

Electron Interaction and Transfer Studies

Beyond static structural analysis, understanding the electronic behavior of this compound is crucial, particularly its ability to accept electrons. This property is investigated using specialized techniques that probe the formation and fate of radical species. Studies on the closely related parent compound, glycyrrhetinic acid (GA), provide direct and valuable insights into the reactivity expected for its methyl ester. aip.orgnih.gov

Chemical Induced Dynamic Nuclear Polarization (CIDNP)

Chemical Induced Dynamic Nuclear Polarization (CIDNP) is a sophisticated NMR technique used to study radical reactions. It detects non-Boltzmann nuclear spin state populations that arise in the products of radical pair recombination, which manifest as strongly enhanced absorption or emission signals in the NMR spectrum. aip.org

In studies involving glycyrrhetinic acid (GA), CIDNP experiments have been used to unequivocally demonstrate its ability to scavenge solvated electrons. aip.orgresearchgate.net In these experiments, a photosensitizer is used to generate solvated electrons, which are then captured by GA molecules. The appearance of polarized signals for the GA protons is direct evidence of the formation of a transient GA radical-anion. aip.org

The key findings from CIDNP studies on GA, which are applicable to this compound, are:

Electron Scavenging: The molecule effectively captures solvated electrons to form a primary radical-anion.

Radical Formation: Two types of radicals are typically formed: the initial radical-anion from electron capture, and a subsequent ketyl-type neutral radical formed upon protonation of the radical-anion, likely at the C-11 keto group. aip.org These studies provide mechanistic proof of the electron-accepting capabilities of the glycyrrhetinate (B1240380) skeleton.

Dissociative Electron Attachment (DEA) Spectroscopy

Dissociative Electron Attachment (DEA) is a gas-phase technique that provides insights into the interaction of low-energy electrons (0-15 eV) with isolated molecules. In a DEA experiment, a molecule captures a free electron to form a transient negative ion (TNI), which can then dissociate into a stable anion and one or more neutral fragments. aip.org

DEA studies on glycyrrhetinic acid (GA) and its analogues have shown that these molecules are highly efficient at capturing electrons, even at very low energies. aip.orgnih.gov The experiments revealed that GA is a better electron acceptor than molecular oxygen under gas-phase conditions. This high electron affinity is attributed to the α,β-unsaturated ketone system in the C-ring, which can effectively stabilize an additional electron.

The primary dissociation channel observed upon electron attachment is the loss of a hydrogen atom, leading to the formation of the [M-H]⁻ anion. This process indicates that the transient molecular anion is sufficiently stable to survive long enough for a C-H bond to break, rather than simply re-ejecting the electron. These findings from DEA spectroscopy complement the solution-phase CIDNP results, confirming the intrinsic ability of the glycyrrhetinate structure to interact favorably with electrons. aip.org

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the structural elucidation of complex natural products like this compound, providing definitive insights into its stereochemistry, conformation, and intermolecular interactions in the solid state. The resulting structural data are crucial for understanding structure-activity relationships and for the rational design of new derivatives with enhanced biological activities.

Detailed research into the derivatives of glycyrrhetinic acid has utilized single-crystal X-ray diffraction to confirm molecular structures. nih.gov For instance, the structure of a cyano-enone derivative of methyl glycyrrhetinate was elucidated using this technique. nih.gov The analysis of a colorless crystal of this derivative provided a comprehensive set of crystallographic data, which unambiguously confirmed its molecular architecture. nih.gov

The crystallographic data obtained from such studies offer a foundational understanding of the molecule's spatial configuration. This information is critical for interpreting its chemical reactivity and biological interactions.

Crystallographic Data for a Methyl Glycyrrhetinate Derivative

The following table summarizes the single-crystal X-ray diffraction data for a cyano-enone derivative of methyl glycyrrhetinate. nih.gov

ParameterValue
Compound Cyano-enone from methyl glycyrrhetinate
Molecular Formula C₃₂H₄₃NO₄
Molecular Weight 505 g/mol
Crystal System Monoclinic
Space Group P2(1)
Unit Cell Dimensions
a7.282 (4) Å
b12.262 (8) Å
c16.173 (10) Å
β94.57° (1)
Volume (V) 1440.00 (6) ų
Z 2
Calculated Density (D_c) 1.162 g/cm³
R1 0.0494
wR2 0.1230
Goodness-of-fit (GOF) 1.019

Data sourced from a study on chemical modifications of natural triterpenes. nih.gov

These detailed findings from X-ray diffraction analysis provide an exact model of the molecular structure, which is fundamental for advanced research in medicinal chemistry and drug development involving this compound and its analogues.

Molecular and Cellular Mechanisms of Action of Methyl Beta Glycyrrhetinate and Its Derivatives

Anti-inflammatory Mechanistic Pathways

Methyl beta-glycyrrhetinate, a derivative of glycyrrhetinic acid, exerts its anti-inflammatory effects through a complex interplay of molecular and cellular mechanisms. These involve the modulation of various signaling pathways that are crucial in the inflammatory response.

Modulation of Inflammatory Cytokine and Mediator Production

This compound and its related compounds have been shown to significantly reduce the production of pro-inflammatory cytokines and mediators. Research has demonstrated that these compounds can suppress the expression and release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This inhibitory action is crucial in mitigating the inflammatory cascade. nih.govnih.gov

Furthermore, the expression of enzymes responsible for the synthesis of inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), is also downregulated by these compounds. By inhibiting COX-2, the production of prostaglandins, which are key mediators of inflammation and pain, is reduced. nih.govmdpi.comnih.govresearchgate.net Similarly, the inhibition of iNOS leads to a decrease in the production of NO, a molecule that plays a complex role in inflammation. nih.govmdpi.comnih.govresearchgate.net

Table 1: Effect of Glycyrrhetinic Acid Derivatives on Inflammatory Mediators


CompoundCell LineStimulantMediatorEffectReference
Glycyrrhetinic AcidSW982IL-1βIL-6, IL-8, MMP-1Significant inhibition of expression nih.gov
Glycyrrhetinic AcidRAW264.7LPSNO, PGE2Inhibition of production nih.gov
18β-Glycyrrhetinic AcidHuman MacrophagesHMGB1COX-2Prevention of expression mdpi.com

Regulation of MAPK/NF-κB Signaling Pathway Components

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to the inflammatory process. This compound and its derivatives have been found to modulate these pathways at multiple levels. researchgate.net

These compounds can inhibit the phosphorylation of key MAPK proteins, including p38 and c-Jun N-terminal kinase (JNK). nih.gov The activation of these kinases is a critical step in the upstream signaling that leads to the activation of NF-κB.

The NF-κB pathway is a primary target of these anti-inflammatory compounds. nih.gov They have been shown to inhibit the phosphorylation of the p65 subunit of NF-κB. mdpi.commdpi.comnih.gov This phosphorylation is a crucial step for the translocation of NF-κB into the nucleus, where it can induce the transcription of pro-inflammatory genes. nih.gov

Furthermore, the upstream regulation of NF-κB is also affected. These compounds can inhibit the phosphorylation of IκB kinase alpha (IKK-α) and the inhibitor of kappa B alpha (IκB-α). nih.govnih.govresearchgate.net The phosphorylation and subsequent degradation of IκB-α are necessary for the release and activation of NF-κB. researchgate.netcellsignal.com By preventing these steps, this compound and its derivatives effectively block the activation of the NF-κB pathway.

Table 2: Modulation of MAPK/NF-κB Signaling by Glycyrrhetinic Acid Derivatives


CompoundCell LineStimulantTargetEffectReference
Glycyrrhetinic AcidHepG2PMAp-IKKα/β, p-JNK, p-p38Inhibition of phosphorylation nih.gov
Glycyrrhetinic AcidSW982IL-1βp-p65Decreased phosphorylation nih.gov
Compound 6d (Mollugin derivative)HeLaTNF-αp-p65Inhibition of phosphorylation nih.gov

Activation of PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. youtube.commdpi.comnih.gov Interestingly, glycyrrhetinic acid has been shown to activate this pathway, which can contribute to its therapeutic effects. nih.gov

Activation of the PI3K/Akt pathway can lead to the downstream phosphorylation of various targets, including glycogen (B147801) synthase kinase 3 beta (GSK3β). This activation has been linked to the reversal of insulin (B600854) resistance. nih.gov The precise mechanisms by which this compound and its derivatives activate this pathway are still under investigation, but it represents an important aspect of their biological activity.

Activation of Nrf2/HO-1 Signaling Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a key cellular defense mechanism against oxidative stress and inflammation. nih.govnih.govmdpi.com Glycyrrhetinic acid and its derivatives have been found to activate this protective pathway.

These compounds can promote the nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to their transcription. One of the most important of these target genes is HO-1. nih.govnih.govmdpi.com

The induction of HO-1 expression leads to the production of biliverdin, which is subsequently converted to bilirubin, a potent antioxidant. nih.gov This increase in antioxidant capacity helps to mitigate the oxidative stress that often accompanies inflammation.

Toll-Like Receptor 4 (TLR4) Antagonism

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govnih.gov Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. nih.govnih.gov

Some natural products have been identified as TLR4 antagonists, and there is evidence to suggest that glycyrrhetinic acid derivatives may also act in this manner. nih.govnih.govmdpi.com By antagonizing TLR4, these compounds can prevent the initiation of the inflammatory response triggered by bacterial endotoxins.

Inhibition of High Mobility Group Box 1 (HMGB1)

High Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released into the extracellular space during cell death or activation. nih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net Extracellular HMGB1 acts as a damage-associated molecular pattern (DAMP) and a pro-inflammatory cytokine. nih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net

Glycyrrhizin (B1671929), a precursor to glycyrrhetinic acid, has been shown to directly bind to HMGB1. nih.govresearchgate.net This binding interaction inhibits the chemoattractant and mitogenic activities of HMGB1. nih.gov By sequestering extracellular HMGB1, glycyrrhizin and its derivatives can prevent the protein from interacting with its receptors, such as TLR4 and the receptor for advanced glycation endproducts (RAGE), thereby blocking downstream pro-inflammatory signaling. semanticscholar.orgresearchgate.net

Modulation of Interferon Secretion

This compound and its derivatives can influence the secretion of interferons (IFNs), which are critical signaling proteins in the innate immune response to pathogens. IFNs play a key role in activating and regulating both innate and adaptive immunity. They achieve this by modulating the expression of a network of genes known as IFN-stimulated genes (ISGs). These genes are involved in various cellular processes, including metabolism, growth regulation, endoplasmic reticulum (ER) stress, and apoptosis. The modulation of interferon secretion is a key aspect of the immunomodulatory effects of certain compounds. For instance, interferon-beta (IFNβ) can rapidly alter the expression of numerous cellular microRNAs, some of which have predicted targets within viral genomic RNA. This suggests a mechanism where IFNs utilize cellular miRNAs to combat viral infections. Furth nih.govermore, IFNs can influence immune cell function, such as enhancing the production of IFNγ by T cells, which is a hallmark of many autoimmune diseases.

mdpi.com4.1.8. STING Inhibition and Downstream Signaling (TBK1, IRF3)

The stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosp semanticscholar.orgyoutube.comhorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.

Meth youtube.comyl beta-glycyrrhetinate derivatives have been investigated for their ability to inhibit the STING signaling pathway. This inhibition can occur at different levels. Some compounds may directly interfere with STING activation or its oligomerization, which is a critical step for downstream signaling. By pr biorxiv.orgeventing STING activation, these compounds can effectively block the subsequent recruitment and activation of TBK1 and IRF3. This semanticscholar.orgbiorxiv.orgnih.govleads to a reduction in the production of type I interferons, thereby modulating the inflammatory response. The inhibition of the STING pathway represents a potential therapeutic strategy for managing inflammatory conditions where this pathway is overactivated.

Apoptosis and Anti-proliferative Mechanistic Pathways

Induction of Cell Cycle Arrest

This compound and its derivatives have been shown to exert anti-proliferative effects by inducing cell cycle arrest in various cancer cell lines. This arrest prevents cancer cells from proceeding through the cell cycle, ultimately inhibiting their growth and proliferation. The specific phase of the cell cycle at which the arrest occurs can vary depending on the compound and the cell type. For example, some derivatives have been observed to cause cell cycle arrest at the G2/M phase. This researchgate.netmdpi.comis often accompanied by a decrease in the levels of key regulatory proteins of this phase, such as cyclin B1 and cyclin-dependent kinase 1 (CDK1). Anoth mdpi.comer study reported that methyl-beta-cyclodextrin, a related compound, induced cell cycle arrest by reducing the population of cells in the S phase and concomitantly decreasing the expression of cyclin A and D. In so nih.govme instances, cell cycle arrest can also occur at the sub-G1 phase, which is often indicative of apoptosis.

brieflands.comTable 1: Effect of this compound Derivatives on Cell Cycle Progression

Cell Line Compound Effect on Cell Cycle Key Molecular Changes
PC-3, C4-2B MMAEp G2/M arrest -
THP-1 Janerin G2/M arrest Decreased CDK1/Cyclin-B complex
Raw264.7 Methyl-beta-cyclodextrin S phase reduction Decreased cyclin A and D expression
MCF-7 AM-GA Sub-G1 phase arrest -

Activation of Mitochondrial Apoptosis Pathway (e.g., Mitochondrial Membrane Potential, Cytochrome C Release, Caspase Activation)

The mitochondrial, or intrinsic, pathway of apoptosis is a key mechanism through which this compound derivatives induce cancer cell death. This pathway is initiated by various cellular stresses and converges on the mitochondria. A cri nih.govtical event in this process is the disruption of the mitochondrial membrane potential (Δψm). Follo nih.govwing this depolarization, the mitochondrial outer membrane becomes permeabilized, leading to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.

Once nih.govcellsignal.com in the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1) and dATP to form a complex known as the apoptosome. This nih.govcomplex then recruits and activates an initiator caspase, caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving various cellular substrates. The a nih.govmdpi.comctivation of caspases is a hallmark of apoptosis and is a critical step in the execution phase of this programmed cell death process.

nih.gov4.2.3. Modulation of Apoptotic and Anti-apoptotic Proteins (e.g., FOXO3, BCL2L11, Bim, FLIP, Bcl-2, Bax, p53)

The commitment to mitochondrial apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid, Bim, Puma, Noxa). The b cellsignal.comnih.govalance between these opposing factions determines the cell's fate. This compound derivatives can shift this balance in favor of apoptosis by modulating the expression levels of these proteins.

A common mechanism observed is the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This brieflands.comnih.govalteration in the Bcl-2/Bax ratio leads to increased mitochondrial outer membrane permeabilization. Furth nih.govermore, some derivatives have been shown to increase the expression of other pro-apoptotic proteins such as Bak and Puma. The t mdpi.commdpi.comumor suppressor protein p53 also plays a crucial role in this process. Activation of p53 can lead to the transcriptional upregulation of pro-apoptotic Bcl-2 family members, further promoting apoptosis. For i brieflands.comcellsignal.comnstance, some glycyrrhetinic acid derivatives have been shown to activate p53, leading to a decrease in Bcl-2 and an increase in Bax expression.

brieflands.comTable 2: Modulation of Apoptotic and Anti-apoptotic Proteins by this compound Derivatives

Cell Line Compound Upregulated Pro-Apoptotic Proteins Downregulated Anti-Apoptotic Proteins
K562 AEGA Bax Bcl-2
MCF-7 AM-GA Bax Bcl-2
MCF7, H1650 Methyl-donors Bak, Bax Mcl-1, Bcl-2
Panc-1 Methyl-donors Bak, Puma, Caspase-9 -

Induction of Endoplasmic Reticulum Stress Pathway

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis, folding, and modification. A variety of physiological and pathological conditions can disrupt ER function, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. Pancr nih.goveatic β-cells, due to their high capacity for insulin synthesis and secretion, are particularly susceptible to ER stress. In re biorxiv.orgsponse to ER stress, cells activate a signaling network called the unfolded protein response (UPR). The UPR aims to restore ER homeostasis by reducing protein synthesis, increasing the protein folding capacity, and promoting the degradation of misfolded proteins. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.

Some nih.gov studies suggest that certain compounds can induce or aggravate ER stress. For example, the accumulation of metabolic intermediates like phosphatidyl-N-monomethylethanolamine has been shown to provoke the UPR. While nih.govfrontiersin.org direct evidence for this compound inducing ER stress is still emerging, its impact on cellular processes that can lead to ER stress, such as alterations in lipid metabolism and induction of oxidative stress, suggests a potential role in activating this pathway. The induction of ER stress can contribute to the pro-apoptotic effects of a compound, as chronic ER stress is a known trigger for apoptosis.

Modulation of Early Growth Response-1 (Egr-1), Nonsteroidal Anti-inflammatory Drug-Activated Gene-1 (NAG-1), and Activating Transcription Factor-3 (ATF3)

This compound, a derivative of glycyrrhetinic acid, is involved in the complex regulation of gene expression related to cellular stress and inflammatory responses. Its mechanisms include the modulation of key transcription factors such as Early Growth Response-1 (Egr-1), Nonsteroidal Anti-inflammatory Drug-Activated Gene-1 (NAG-1), and Activating Transcription Factor-3 (ATF3). Egr-1 is a zinc-finger transcription factor that plays a critical role in the G0/G1 transition of the cell cycle and is induced by nerve growth factors. dntb.gov.ua ATF3 is associated with stress resilience responses, with studies showing its mRNA levels increase in response to cellular stress, contributing to protective mechanisms. mdpi.com The interplay between these transcription factors is crucial for orchestrating cellular responses to various stimuli, including inflammation and oxidative stress. While the direct modulation by this compound is a subject of ongoing research, its parent compounds are known to influence these pathways, suggesting a potential role in regulating the expression of genes controlled by these critical transcription factors.

Antioxidant Mechanistic Pathways

This compound and its related compounds exhibit significant antioxidant properties through a variety of mechanistic pathways. These pathways collectively contribute to the cellular defense against oxidative stress, which is implicated in a wide range of diseases.

Upregulation of Endogenous Antioxidant Enzymes (e.g., Glutathione (B108866) Peroxidase (GPx), Superoxide (B77818) Dismutase (SOD), Catalase (CAT))

Beyond direct scavenging, these compounds can bolster the cell's own defense systems by upregulating endogenous antioxidant enzymes. nih.gov The balance between key enzymes like Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT) is considered more critical for antioxidant defense than the activity of any single enzyme. nih.gov SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water by CAT and GPx. nih.govnih.gov Studies have shown that the activities of these enzymes can be influenced by various factors and that their coordinated action is crucial for maintaining cellular redox homeostasis. madbarn.comresearchgate.net By enhancing the activity of this enzymatic network, glycyrrhetinate (B1240380) derivatives help to efficiently neutralize a broad spectrum of ROS.

Inhibition of Lipid Peroxidation

Cell membranes, rich in polyunsaturated fatty acids, are particularly vulnerable to oxidative damage through a process called lipid peroxidation. mdpi.com This chain reaction can lead to the degradation of biological membranes and the formation of reactive secondary products, such as 4-hydroxynonenal (B163490) (4-HNE), which can cause further cellular damage. unibo.itnih.gov this compound and related compounds can inhibit lipid peroxidation. nih.govmdpi.com This protective effect can be attributed to their ability to scavenge the free radicals that initiate the peroxidation chain or to stabilize membranes, thereby reducing their susceptibility to oxidative attack. mdpi.comresearchgate.net

Protection of Mitochondrial Function Under Oxidative Stress

Mitochondria are both a major source of cellular ROS and a primary target of oxidative damage. mdpi.com Oxidative stress can impair mitochondrial function, leading to reduced ATP production and the initiation of cell death pathways. nih.govspringermedizin.de Glycyrrhetinic acid and its derivatives have been shown to protect mitochondrial function under conditions of oxidative stress. nih.govnih.gov This protection involves preserving the mitochondrial membrane potential, reducing ROS production within the mitochondria, and preventing the release of pro-apoptotic factors like cytochrome c. nih.govspringermedizin.de By safeguarding mitochondrial integrity, these compounds help maintain cellular energy production and prevent the activation of mitochondria-mediated cell death. nih.govnih.gov

Enzyme and Receptor Modulation Mechanisms

The biological activities of this compound extend to the modulation of various enzymes and cellular receptors. Enzymes are crucial for facilitating a vast array of biochemical reactions, and their activity can be regulated by modifier molecules. ucr.edugoogle.com For instance, glycyrrhetinic acid can be produced through the enzymatic hydrolysis of glycyrrhizine by beta-glucuronidase. google.com

In terms of receptor modulation, related compounds have been shown to interact with N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal function. nih.govucsf.edu Some molecules can inhibit NMDA receptor responses, an effect that is reversible and not dependent on voltage. nih.gov This modulation of receptor activity highlights a pathway through which glycyrrhetinate derivatives may exert effects on the nervous system, independent of their antioxidant and anti-inflammatory actions.

Interactive Data Table: Summary of Mechanistic Actions

Below is a summary of the key molecular and cellular mechanisms discussed in this article. You can sort the table by clicking on the headers.

SectionMechanismKey Molecular Targets/ProcessesPrimary Outcome
4.2.5Transcription Factor ModulationEgr-1, NAG-1, ATF3Regulation of stress and inflammatory gene expression
4.3.1ROS ScavengingReactive Oxygen Species (ROS), Free RadicalsDirect neutralization of damaging oxidative molecules
4.3.2Antioxidant Enzyme UpregulationGPx, SOD, CATEnhancement of endogenous cellular antioxidant defenses
4.3.3Lipid Peroxidation InhibitionPolyunsaturated fatty acids in cell membranesPrevention of membrane damage and formation of toxic byproducts
4.3.4Mitochondrial ProtectionMitochondrial membrane potential, ATP productionMaintenance of cellular energy and prevention of apoptosis
4.4Enzyme & Receptor ModulationBeta-glucuronidase, NMDA ReceptorsAlteration of metabolic pathways and neuronal signaling

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target. nih.gov The fusion of indole (B1671886) and N-phenylpyrazole heterocycles to the glycyrrhetinic acid (GA) skeleton has been shown to yield potent PTP1B inhibitors. patsnap.com These derivatives exhibit inhibitory concentrations (IC50) ranging from 2.5 to 10.1 µM, which is a significant enhancement compared to the parent compound, GA (IC50 = 62.0 µM). patsnap.com

The structure-activity relationship of these derivatives indicates that the nature of the substituent group plays a crucial role in their inhibitory potency. For instance, indole-GA derivatives featuring electronegative and hydrogen bond acceptor groups demonstrate improved inhibitory activity against PTP1B. patsnap.com In contrast, N-phenylpyrazole-GA derivatives with bulky hydrophobic groups show a positive impact on their potency. patsnap.com Notably, the incorporation of trifluoromethyl groups has been found to significantly enhance the inhibitory effect in both series of derivatives. patsnap.com

Compound/DerivativeTargetIC50 Value (µM)
Glycyrrhetinic acid (GA)PTP1B62.0
Indole-GA derivativesPTP1B2.5 - 10.1
N-phenylpyrazole-GA derivativesPTP1B2.5 - 10.1
Methoxy (B1213986) substituted N-phenylpyrazole-GAPTP1B4.8
Methyl substituted N-phenylpyrazole-GAPTP1B4.8
Trifluoromethyl substituted N-phenylpyrazole-GAPTP1B4.4

This table presents the half-maximal inhibitory concentration (IC50) values of Glycyrrhetinic acid and its derivatives against Protein Tyrosine Phosphatase 1B (PTP1B).

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are therapeutic agents that delay the absorption of carbohydrates from the small intestine, playing a role in managing postprandial blood glucose levels. nih.govnih.gov Research has demonstrated that methyl glycyrrhetinate glycosides exhibit significant α-glucosidase inhibitory activity. mdpi.com

In one study, the carboxyl group of glycyrrhetinic acid was methylated, and monosaccharides such as glucose and galactose were introduced at the hydroxyl group. mdpi.com The resulting compounds, along with glycyrrhetinic acid, methyl glycyrrhetinate, and glycyrrhizic acid, were evaluated for their inhibitory effects on α-glucosidase. All tested compounds displayed notable inhibitory activity, acting as non-competitive inhibitors. mdpi.comnih.gov The chemical modification of glycyrrhetinic acid, including changes to the carboxyl and hydroxyl groups and the type of monosaccharide introduced, was found to influence the bioactivity of the resulting derivatives. mdpi.comnih.gov

CompoundTargetIC50 Value (mM)
Methyl glycyrrhetinate (Compound 1)α-glucosidase0.465
Glycyrrhetinic acid (Compound 2)α-glucosidase1.352
Methyl glycyrrhetinate-glucose derivative (Compound 7)α-glucosidase0.759
Methyl glycyrrhetinate-galactose derivative (Compound 12)α-glucosidase0.687
Glycyrrhizic acid (GL)α-glucosidase2.085
Acarbose (B1664774) (Positive Control)α-glucosidase0.035

This table displays the half-maximal inhibitory concentration (IC50) values of methyl glycyrrhetinate and its derivatives against α-glucosidase, with acarbose as a positive control. nih.gov

Phospholipase A2 Inhibition

Phospholipase A2 (PLA2) enzymes are involved in a variety of physiological processes, including inflammation. Glycyrrhizin, a precursor to glycyrrhetinic acid, has been shown to inhibit PLA2-induced permeability changes in liposome (B1194612) membranes. This inhibitory effect is partly attributed to the physical state of the liposome membrane substrate. Furthermore, glycyrrhizin has been observed to inhibit collagen-induced platelet aggregation in a concentration-dependent manner, which may also contribute to its inhibitory action on PLA2.

Thromboxane (B8750289) Synthase Inhibition

Thromboxane synthase is an enzyme involved in the synthesis of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. nih.gov The bioactive component of licorice, 18β-glycyrrhetinic acid (18β-GA), has been shown to suppress cell proliferation in non-small cell lung cancer cells by inhibiting the expression and activity of thromboxane synthase. Western blot analysis has confirmed that 18β-GA inhibits the protein expression of thromboxane synthase in a dose- and time-dependent manner.

11beta-Hydroxysteroid Dehydrogenase (11beta-HSD) Inhibition

11beta-Hydroxysteroid dehydrogenase (11beta-HSD) enzymes regulate the local availability of active glucocorticoids. Specifically, 11beta-HSD1 converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for metabolic diseases. Derivatives of 18β-glycyrrhetinic acid (18β-GA) have been synthesized and evaluated for their inhibitory activity against 11beta-HSD1.

Modifications at the 11-position and on the side chain of 18β-GA have yielded derivatives with potent inhibitory effects on human microsomal 11beta-HSD1. For instance, certain 11-modified derivatives exhibited IC50 values of 400 nM and 1100 nM. Side chain modified derivatives also showed inhibition in the low micromolar range. Interestingly, the stereoisomer 18α-glycyrrhetinic acid selectively inhibits 11beta-HSD1, whereas 18β-GA preferentially inhibits the 11beta-HSD2 isoform.

Derivative TypeTargetIC50 Value (nM)
11-modified 18β-GA derivative 2human 11β-HSD1400
11-modified 18β-GA derivative 3human 11β-HSD11100
Side chain modified 18β-GA derivatives 4 & 5human 11β-HSD1Low micromolar range

This table presents the half-maximal inhibitory concentration (IC50) values of 18β-glycyrrhetinic acid derivatives against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis and insulin sensitivity. Certain derivatives of glycyrrhetinic acid have been identified as selective PPARγ agonists. Specifically, 2-cyano substituted analogues, such as methyl 2-cyano-3,11-dioxo-18beta-olean-1,12-dien-30-oate (β-CDODA-Me) and its 18alpha-isomer (α-CDODA-Me), have demonstrated PPARγ agonist activity. The introduction of the 2-cyano group into the pentacyclic ring system was found to be essential for this activity. These compounds have been shown to induce the expression of pro-apoptotic proteins like caveolin-1 (B1176169) and Krüppel-like factor-4 (KLF-4) through receptor-dependent pathways in colon cancer cells.

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. Consequently, BACE1 is a major therapeutic target. Research has identified 18β-glycyrrhetinic acid as a potent inhibitor of BACE1. In one study, it demonstrated an IC50 value of 8.93 ± 0.69 µM, showing more potent activity than the positive control, quercetin (B1663063) (IC50 = 20.18 ± 0.79 µM). Kinetic studies revealed that 18β-glycyrrhetinic acid acts as a competitive inhibitor of BACE1.

CompoundTargetIC50 Value (µM)Inhibition Type
18β-glycyrrhetinic acidBACE18.93 ± 0.69Competitive
GlycyrrhizinBACE120.12 ± 1.87Non-competitive
18α-glycyrrhetinic acidBACE1104.35 ± 2.84-
Quercetin (Positive Control)BACE120.18 ± 0.79-

This table shows the half-maximal inhibitory concentration (IC50) values and inhibition type of glycyrrhetinic acid isomers and glycyrrhizin against Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1).

Targeting Adenine (B156593) Deaminase (Ade)

Adenosine (B11128) deaminase (ADA) is a critical enzyme in purine (B94841) metabolism that catalyzes the conversion of adenosine to inosine. nih.govpatsnap.com Its activity regulates the concentration of adenosine, a nucleoside that modulates a wide array of physiological processes, including immune responses. patsnap.com While various compounds have been identified as ADA inhibitors, the direct interaction of this compound or its primary metabolite, 18β-glycyrrhetinic acid, with adenine deaminase is not extensively documented in scientific literature. Therefore, the targeting of adenine deaminase is not currently established as a primary mechanism of action for this compound.

Inhibition of F0F1-type ATP Synthase

The F0F1-ATP synthase is a multi-subunit enzyme complex located in the inner mitochondrial membrane responsible for the majority of cellular ATP production. wikipedia.orgyoutube.com This molecular motor harnesses the energy from a proton gradient to synthesize ATP from ADP and inorganic phosphate (B84403) (Pi). wikipedia.orgyoutube.com Inhibition of this complex disrupts cellular energy homeostasis. Research indicates that 18β-glycyrrhetinic acid (GA) impairs mitochondrial functions primarily by downregulating mitochondrial functional proteins. nih.gov Studies have demonstrated that GA and its derivatives can inhibit cellular ATP production, with some derivatives showing even higher inhibitory potency than the parent compound. nih.gov This impairment of mitochondrial energy supplies suggests that the F0F1-ATP synthase complex is a potential target, as its inhibition would directly lead to decreased ATP synthesis. nih.gov

Glucocorticoid Receptor Activation

This compound and its parent compound, 18β-glycyrrhetinic acid, can modulate glucocorticoid signaling through at least two distinct mechanisms. The first is an indirect activation pathway. Glycyrrhetinic acid is a known inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), the enzyme responsible for converting active cortisol into inactive cortisone. endocrine-abstracts.orgmdpi.com By inhibiting this enzyme, particularly 11β-HSD type 2, the local concentration and half-life of cortisol are increased, leading to enhanced activation of glucocorticoid receptors in tissues like the kidney.

The second mechanism involves direct interaction with the receptor. Studies have shown that glycyrrhetinic acid can bind directly to glucocorticoid receptors, although with a significantly lower affinity compared to endogenous ligands or synthetic glucocorticoids like dexamethasone. This binding suggests that at sufficient concentrations, the compound may elicit a direct, albeit weak, glucocorticoid-like effect.

Gene Expression Regulation

Differential Gene Expression for Cytokines and Chemokines

Derivatives of this compound have demonstrated significant immunomodulatory effects by altering the gene expression of key signaling molecules such as cytokines and chemokines. frontiersin.orgnih.gov These molecules are crucial for orchestrating inflammatory responses and immune cell trafficking. nih.gov Research has shown that 18β-glycyrrhetinic acid can suppress the expression of pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated macrophage cell models, 18β-GA treatment resulted in a dose-dependent decrease in the mRNA levels of Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). nih.gov Furthermore, glycyrrhizin, the precursor to glycyrrhetinic acid, has been shown to subdue the virus-induced production of chemokines such as CXCL10 and CCL5. nih.gov This modulation of cytokine and chemokine gene expression is a key mechanism behind the anti-inflammatory properties of these compounds.

Table 1: Effect of Glycyrrhetinic Acid and its Precursor on Cytokine/Chemokine Gene Expression

Compound Target Gene Effect on Expression Cell/Model System
18β-Glycyrrhetinic Acid IL-6 Downregulation LPS-stimulated RAW264.7 Macrophages nih.gov
18β-Glycyrrhetinic Acid IL-1β Downregulation LPS-stimulated RAW264.7 Macrophages nih.gov
Glycyrrhizin CXCL10 Downregulation H5N1-infected cells nih.gov
Glycyrrhizin CCL5 Downregulation H5N1-infected cells nih.gov

Regulation of Proliferation Markers (e.g., ki67)

The Ki-67 protein is a well-established marker of cellular proliferation, with its expression being strictly associated with active phases of the cell cycle. nih.gov It is widely used in pathology to assess the growth fraction of cell populations. Recent studies have demonstrated that 18β-glycyrrhetinic acid can directly influence the expression of this key proliferation marker. In a study involving TNF-α-stimulated human rheumatoid arthritis synovial cells (MH7A), treatment with 18β-glycyrrhetinic acid led to a dose-dependent decrease in the mRNA level of Ki-67. nih.gov This finding indicates that the compound can exert anti-proliferative effects by transcriptionally repressing genes essential for cell division.

Modulation of Cell Death and Survival Genes

Apoptosis, or programmed cell death, is a tightly regulated process controlled by a balance between pro-apoptotic and anti-apoptotic proteins, notably from the Bcl-2 family. frontiersin.org Members like Bax promote apoptosis, while Bcl-2 inhibits it. frontiersin.orgnih.gov The ratio of Bax to Bcl-2 is often a critical determinant of a cell's fate. frontiersin.org Glycyrrhizic acid, which is metabolized to glycyrrhetinic acid, has been shown to modulate the expression of these key apoptosis-regulating genes. In a rat model of hepatotoxicity where pro-apoptotic Bax expression was significantly increased and anti-apoptotic Bcl-2 expression was diminished, treatment with glycyrrhizic acid effectively reversed these changes. nih.govnih.gov The administration of the compound led to a decrease in Bax expression and an enhancement of Bcl-2 expression, thereby attenuating apoptosis. nih.govnih.gov This ability to modulate the genetic machinery of cell death and survival is a significant component of its mechanism of action.

Table 2: Modulation of Apoptosis-Related Gene Expression by Glycyrrhizic Acid

Gene Function Effect of Toxin Effect of Glycyrrhizic Acid Treatment
Bax Pro-Apoptotic Increased Expression nih.govnih.gov Decreased Expression nih.govnih.gov
Bcl-2 Anti-Apoptotic Decreased Expression nih.govnih.gov Increased Expression nih.govnih.gov

Table of Compounds

Compound Name
This compound
18β-glycyrrhetinic acid (GA)
Glycyrrhizin (Glycyrrhizic Acid)
Adenosine
Inosine
ATP (Adenosine triphosphate)
ADP (Adenosine diphosphate)
Cortisol
Cortisone
Dexamethasone
Interleukin-6 (IL-6)
Interleukin-1β (IL-1β)
CXCL10
CCL5
Bax

PPARγ-Dependent Gene Activation (e.g., Caveolin-1, Krüppel-Like Factor-4 (KLF-4))

While direct studies on this compound are limited, the broader class of glycyrrhetinic acid derivatives are known to interact with PPARγ, a key nuclear receptor that regulates gene expression involved in various cellular processes. The activation of PPARγ can, in turn, influence the expression of downstream target genes such as Caveolin-1 and Krüppel-Like Factor-4 (KLF-4).

Caveolin-1:

Caveolin-1 is a principal structural component of caveolae, which are specialized invaginations of the plasma membrane involved in signal transduction and cellular transport. The relationship between PPARγ activation and Caveolin-1 expression is complex and appears to be cell-type specific. In some contexts, PPARγ agonists have been shown to upregulate Caveolin-1 expression. Activation of PPARγ can lead to an antiproliferative and proapoptotic phenotype in a Caveolin-1-dependent manner. nih.govnih.gov For instance, in pulmonary arterial smooth muscle cells, the activation of PPARγ by synthetic agonists has been demonstrated to inhibit hypoxia-induced proliferation through a mechanism that is both targeted by and dependent on Caveolin-1. nih.govnih.gov

Conversely, in other cellular environments, PPARγ activation has been reported to downregulate Caveolin-1. This highlights the context-dependent nature of PPARγ-mediated gene regulation. The activation of PPARγ and its subsequent influence on Caveolin-1 expression are implicated in the modulation of cellular signaling cascades, including those involving mitogen-activated protein kinases (MAPKs). nih.gov

Krüppel-Like Factor-4 (KLF-4):

Krüppel-Like Factor-4 (KLF-4) is a zinc-finger transcription factor that plays a critical role in cell cycle regulation, differentiation, and apoptosis. nih.gov The interplay between PPARγ and KLF-4 is significant in vascular smooth muscle cell (VSMC) biology. Studies have shown that PPARγ agonists can increase KLF-4 protein levels in a PPARγ-dependent manner. nih.gov This effect is not due to an increase in KLF-4 gene transcription but rather through the enhancement of KLF-4 protein stability by reducing its ubiquitination. nih.gov This stabilization of KLF-4 is linked to the activation of the Akt signaling pathway. nih.gov

The table below summarizes the PPARγ-dependent effects on Caveolin-1 and KLF-4 based on studies with PPARγ agonists.

Gene Effect of PPARγ Activation Cellular Context Example Associated Signaling Pathway
Caveolin-1 Can be upregulated or downregulatedPulmonary Arterial Smooth Muscle CellsMitogen-Activated Protein Kinases (MAPKs)
KLF-4 Increased protein stabilityVascular Smooth Muscle CellsAkt Signaling

Regulation of TMPRSS2 Expression

Transmembrane Protease, Serine 2 (TMPRSS2) is a cell surface protease that is critically involved in the entry of various respiratory viruses, including influenza viruses and coronaviruses, into host cells. Glycyrrhetinic acid and its derivatives have been identified as regulators of TMPRSS2 expression. nih.gov

Research indicates that glycyrrhetinic acid can directly inhibit the expression of TMPRSS2. nih.gov This reduction in TMPRSS2 levels can, in turn, affect the expression of Angiotensin-Converting Enzyme 2 (ACE2), another key protein for viral entry. nih.gov Molecular docking studies have further supported the interaction between glycyrrhetinic acid and TMPRSS2, with a calculated binding energy suggesting a favorable interaction. nanobioletters.com Specifically, glycyrrhetinic acid has been shown to form hydrogen bonds with key residues of the TMPRSS2 protein, such as Ser441. nanobioletters.com

The regulation of TMPRSS2 expression by glycyrrhetinic acid derivatives represents a significant antiviral mechanism. By reducing the availability of this essential protease, these compounds can impede the viral entry process.

The following table outlines the key findings regarding the regulation of TMPRSS2 by glycyrrhetinic acid.

Compound Effect on TMPRSS2 Proposed Mechanism Key Interaction
Glycyrrhetinic Acid Inhibition of expressionDirect interaction and regulation of gene expressionHydrogen bonding with Ser441

Structure Activity Relationship Sar Studies of Methyl Beta Glycyrrhetinate Derivatives

Influence of Esterification Site and Moiety on Biological Activities

Esterification of the carboxylic acid at the C-30 position and the hydroxyl group at the C-3 position of the glycyrrhetinate (B1240380) scaffold has been a key strategy to modulate its biological profile. The nature of the ester moiety and its location significantly influence the compound's potency and spectrum of activity.

Research has demonstrated that the introduction of different ester groups can lead to derivatives with notable antiproliferative activity. For instance, various esters of glycyrrhetinic acid have been synthesized and evaluated for their effects on cancer cell lines. espublisher.comespublisher.com One study reported that a synthesized ester of glycyrrhetinic acid exhibited a 44.8% inhibition of HeLa cell growth at a concentration of 100 µl/ml. espublisher.comespublisher.com The size and lipophilic character of the alkyl chain of the esters at the C-30 position have been shown to correlate with cytotoxic activity, with a decrease in the IC50 value observed with increasing size and lipophilicity of the alkyl chain. nih.gov Among a series of C-30 ester derivatives, the benzyl (B1604629) ester demonstrated the most potent activity. nih.gov These findings underscore the importance of the ester group in enhancing the cytotoxic potential of the parent compound.

The following table summarizes the antiproliferative activity of a representative glycyrrhetinic acid ester:

CompoundCell LineConcentration% Inhibition
Glycyrrhetinic acid esterHeLa100 µl/ml44.8%

Data sourced from Engineered Science Publisher. espublisher.comespublisher.com

Impact of Heterocyclic Ring Conjugation on Ring A Modifications

The modification of Ring A of the glycyrrhetinate core, particularly through the conjugation of heterocyclic rings, has emerged as a fruitful avenue for the development of potent bioactive molecules. The introduction of these moieties can significantly alter the electronic and steric properties of the molecule, leading to enhanced interactions with biological targets.

A variety of heterocyclic systems have been incorporated into the glycyrrhetinate scaffold, resulting in derivatives with a broad spectrum of cytotoxic activities against various cancer cell lines. mdpi.com For example, the introduction of a thiazole (B1198619) heterocycle at the C-3 position yielded a compound with significant activity against K562 leukemia cells, exhibiting an IC50 value of 8.86 ± 0.93 µM. mdpi.com Furthermore, derivatives featuring a 3-substituted phenyl ring have shown that the presence of electron-withdrawing substituents on this ring can augment the anti-proliferative activity against HeLa and CT26 cells. mdpi.com

The table below presents the cytotoxic activity of selected heterocyclic derivatives of glycyrrhetinic acid:

CompoundModificationCell LineIC50 (µM)
Thiazole derivativeThiazole at C-3K5628.86 ± 0.93
Phenyl derivativePhenyl at C-3HeLa9.89 ± 0.86
Phenyl derivativePhenyl at C-3CT264.54 ± 0.37

Data sourced from MDPI. mdpi.com

Effect of Amino Acid Linkages on Biological Potency

The conjugation of amino acids to the methyl beta-glycyrrhetinate backbone represents another effective strategy to enhance its pharmacological properties, particularly its antitumor activity. The introduction of amino acid moieties can improve the solubility and bioavailability of the parent compound and facilitate its interaction with biological targets.

Role of Stereochemistry at C-18

The stereochemical configuration at the C-18 position of the glycyrrhetinate skeleton is a critical determinant of its biological activity. The two primary stereoisomers, 18α-glycyrrhetinic acid and 18β-glycyrrhetinic acid, exhibit distinct pharmacological profiles, highlighting the importance of the three-dimensional arrangement of the D and E rings.

Comparative studies on the anti-inflammatory activities of these stereoisomers have revealed that 18α-glycyrrhetinic acid is more active than its 18β counterpart in carrageenan-induced edema in mice. researchgate.net The difference in activity is attributed to the stereochemical structure of the D/E trans conformation in the 18α-isomer. researchgate.net Further investigations in adrenalectomized rats showed that 18α-GA maintained its anti-granulomatous action, whereas the effect of 18β-GA was abolished, suggesting different mechanisms of action. researchgate.net Both isomers, however, were found to inhibit the 5β-reduction of testosterone (B1683101) and cortisol, which is a mechanism to inhibit the inactivation of endogenous glucocorticoids. researchgate.net

Significance of Sugar Moieties and Glycosidic Linkages

Glycosylation, the attachment of sugar moieties, is a well-established method for modifying the properties of natural products, and this compound is no exception. The introduction of sugar units can influence the solubility, bioavailability, and target specificity of the molecule, often leading to enhanced biological activity.

The synthesis of glycyrrhetinic acid glycoside analogues has been explored as a means to improve its antitumor potential. nih.gov Inspired by the observation that introducing an extra hydrophilic sugar moiety into other triterpenoids could increase their cytotoxicity, researchers have prepared various glycosylated derivatives of methyl glycyrrhetinate. nih.gov These studies have shown that the nature of the sugar, as well as the type of glycosidic linkage, can have a profound impact on the cytotoxic profile of the resulting compounds.

Importance of C-3 Hydroxyl Group Modifications

The hydroxyl group at the C-3 position of the glycyrrhetinate ring system is a prime site for chemical modification, and alterations at this position have been shown to be crucial for a range of biological activities. These modifications can range from simple acylation to the introduction of more complex functionalities.

A series of 18β-glycyrrhetinic acid derivatives were synthesized and evaluated as anti-inflammatory agents, with many of these modifications occurring at the C-3 position. researchgate.net The resulting derivatives demonstrated superior anti-inflammatory activity compared to the parent compound, with some even exceeding the potency of standard drugs like prednisolone (B192156) and indomethacin. researchgate.net These findings highlight the C-3 position as a key pharmacophore for anti-inflammatory activity.

Influence of Halogenated Substituents

The introduction of halogen atoms into the structure of this compound derivatives is a strategic approach to modulate their electronic properties and lipophilicity, which in turn can influence their biological activity. The nature and position of the halogen substituent can have a significant impact on the potency and selectivity of the compounds.

Studies have shown that the incorporation of electron-withdrawing groups, particularly fluorine, on a 3-phenyl moiety of a glycyrrhetinic acid derivative can lead to stronger anti-proliferative effects. mdpi.com For instance, a derivative with a fluorine-substituted phenyl ring exhibited potent inhibitory activity against HeLa and CT26 cancer cell lines. mdpi.com It has also been observed that the introduction of halogen atoms into the benzene (B151609) ring of phenyl 1,2,3-triazole derivatives of glycyrrhetinic acid can increase their cytotoxicity. globinmed.com These results suggest that halogenation is a valuable tool for enhancing the anticancer potential of this class of compounds.

The table below shows the cytotoxic activity of a halogenated glycyrrhetinic acid derivative:

CompoundModificationCell LineIC50 (µM)
Fluorinated phenyl derivativeFluorine on 3-phenyl moietyHeLa9.89 ± 0.86
Fluorinated phenyl derivativeFluorine on 3-phenyl moietyCT264.54 ± 0.37

Data sourced from MDPI. mdpi.com

Effects of Cyano Group Introduction

The introduction of a cyano (C≡N) group, particularly as part of a cyano-enone moiety in the A-ring of this compound derivatives, has been a strategic modification to enhance biological activity, most notably antiproliferative and cytotoxic effects. Research has shown that this structural alteration significantly potentiates the compound's efficacy against various cancer cell lines.

The presence of the electron-withdrawing cyano group in conjugation with a ketone (an enone system) on the A-ring appears to be crucial for this enhanced activity. This functional group arrangement is believed to increase the reactivity of the molecule, potentially through mechanisms such as Michael addition, allowing for covalent interactions with biological targets like key enzymes or proteins within cancer cells.

A significant finding in this area is the development of methyl 2-cyano-3,12-dioxo-18βH-olean-9(11),1(2)-dien-30-oate. In comparative studies, this derivative has demonstrated substantially higher antiproliferative activity than the parent compound, glycyrrhetinic acid. The combination of the cyano-enone system in the A-ring and other modifications in the C-ring results in a highly potent molecule.

The following table presents the in vitro antiproliferative activity of a key cyano-modified derivative compared to the parent compound against the KB-3-1 human epidermoid carcinoma cell line.

Table 1: Antiproliferative Activity of this compound Derivatives

Compound Structure IC₅₀ (µM) on KB-3-1 cells
Glycyrrhetinic acid Parent Compound >10

The data clearly indicates that the introduction of the cyano group as part of the modified A-ring dramatically decreases the IC₅₀ value, signifying a remarkable increase in potency. This highlights the critical role of the cyano-enone functionality in the structure-activity relationship of this compound derivatives for antiproliferative applications.

Role of Methylation on Antioxidant Capacity

The influence of methylation, specifically at the C-30 carboxyl group to form this compound, on the antioxidant capacity of the glycyrrhetinate scaffold is a nuanced aspect of its structure-activity relationship. While direct comparative studies focusing solely on the antioxidant potential of glycyrrhetinic acid versus its methyl ester are not extensively detailed in the available literature, inferences can be drawn from studies on the modification of the C-30 carboxyl group.

Research investigating the antioxidant properties of various glycyrrhetinic acid derivatives has shown that modifications at the C-30 position significantly impact the molecule's ability to scavenge reactive oxygen species (ROS). One study, for instance, demonstrated that the chemical reduction of the 11-keto and 30-carboxyl groups to hydroxyl functions led to a significant increase in antioxidant activity. This finding suggests that the presence of a free carboxyl group or its esterified form, as in this compound, may not be optimal for antioxidant capacity.

While methylation at C-30 has been shown to enhance other biological activities, such as cytotoxicity, its role in antioxidant capacity appears to be less favorable compared to a reduction to a hydroxyl group. Further targeted studies are necessary to quantitatively assess the direct impact of C-30 methylation on the antioxidant activity of this compound in various in vitro and in vivo models.

In Vitro Research Models and Methodologies for Methyl Beta Glycyrrhetinate Investigations

Cell Line Selection and Preparation

The investigation of Methyl beta-glycyrrhetinate's biological effects relies on a variety of established and primary cell lines. These models are selected based on their relevance to specific pathological conditions, such as cancer, inflammation, and infection.

Cancer Cell Lines

A primary focus of in vitro research has been the anti-cancer potential of glycyrrhetinic acid derivatives. A wide array of cancer cell lines, representing various human malignancies, are utilized to screen for cytotoxic and anti-proliferative effects.

Leukemia: Human leukemia cell lines are instrumental in studying hematological malignancies. dsmc.or.kr Cell lines derived from patients with acute leukemias, particularly those with mixed-lineage leukemia (MLL) gene rearrangements, serve as critical models to investigate the molecular pathogenesis of the disease and to test novel therapeutic agents. researchgate.netnih.gov

Bladder: The anti-proliferative activities of glycyrrhetinic acid derivatives have been assessed using human bladder cancer cell lines such as KU7 and 253JB-V. science.gov These cell lines are cultured in standard media like DMEM:Ham's F-12, and cell growth inhibition is typically measured after treating the cells with various concentrations of the test compounds. science.gov

Liver: Hepatocellular carcinoma (HCC) is a significant area of investigation. The human liver cancer cell line HepG-2 is commonly used to evaluate the cytotoxicity of glycyrrhetinic acid derivatives. nih.gov Studies have shown that this compound (referred to as ME-GA) is a potent agent against HepG-2 cells, with researchers also utilizing cell lines like Bel-7402 to explore the compound's effects on cell migration and invasion. nih.govcytion.com

Breast: Breast cancer cell lines, particularly the estrogen-responsive MCF-7 line, are frequently employed to test the efficacy of glycyrrhetinic acid derivatives. nih.govnih.govmdpi.com Other lines, such as the triple-negative MDA-MB-231, are also used to assess activity against different breast cancer subtypes. nih.gov These studies often compare the cytotoxicity of derivatives against cancer cells to their effects on normal cell lines, like the lung fibroblast line WI-38, to determine selectivity. nih.govmdpi.com

Cervical: The human cervical cancer cell line HeLa is a foundational model in cancer research and has been used to evaluate the anticancer activity of glycyrrhetinic acid derivatives. nih.govsigmaaldrich.comcytion.com Research on these cells helps to understand mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of cell migration. nih.gov

Lung: Non-small cell lung cancer (NSCLC) cell lines, including A549 (adenocarcinoma) and NCI-H460 (large cell lung cancer), are standard models for investigating the effects of these compounds on cell proliferation and apoptosis. researchgate.netnih.gov The NCI-H23 cell line is another NSCLC model used in these studies. nih.gov

Pancreatic: Human pancreatic cancer cell lines, such as Panc-1 and Panc-28, have been used to demonstrate the structure-dependent growth inhibition by glycyrrhetinic acid derivatives. science.gov

Glioblastoma: The anti-inflammatory properties of glycyrrhetinic acid have been studied in the context of glioblastoma, utilizing cell lines like U251 to investigate pathways such as NF-κB inhibition. nih.gov

Cancer TypeCell Line(s)Key Research FocusReference
Bladder CancerKU7, 253JB-VAntiproliferative activity science.gov
Liver CancerHepG-2, Bel-7402Cytotoxicity, cell migration, apoptosis nih.govcytion.com
Breast CancerMCF-7, MDA-MB-231Cytotoxicity, apoptosis, cell cycle arrest nih.govnih.govmdpi.com
Cervical CancerHeLaAnticancer activity, apoptosis, cell migration nih.gov
Lung CancerA549, NCI-H460, NCI-H23Antiproliferative activity, apoptosis researchgate.netnih.gov
Pancreatic CancerPanc-1, Panc-28Growth inhibition science.gov

Inflammatory and Immune Cell Lines

The anti-inflammatory properties of glycyrrhetinic acid and its derivatives are evaluated using cell lines that model inflammatory and immune responses.

Synovial Fibroblasts: Human rheumatoid fibroblast-like synoviocytes (FLS) and the synovial sarcoma cell line SW-982 are key in vitro models for rheumatoid arthritis. nih.govmdpi.com These cells are stimulated with inflammatory agents like tumor necrosis factor-alpha (TNF-α) to induce the production of pro-inflammatory mediators, allowing researchers to test the inhibitory effects of compounds like this compound. mdpi.com The human fibroblast-like synoviocyte cell line MH7A is also used to study anti-inflammatory and pro-apoptotic effects. nih.gov

Macrophages: Murine macrophage cell lines like RAW 264.7 and the human monocytic cell line THP-1 are standard models for studying inflammation. nih.govmdpi.commdpi.com These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). nih.gov Researchers use these models to assess how compounds inhibit these inflammatory markers. nih.gov THP-1 cells are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA). mdpi.comnih.gov

Epithelial Cell Lines

Intestinal: To study the effects on intestinal inflammation, human colonic epithelial cell lines such as HT-29 are utilized. nih.gov These cells can be stimulated to produce inflammatory mediators like interleukin-8 (IL-8), and the inhibitory potential of compounds on this production is then measured. nih.gov

Other Specialized Cell Models

Preadipocytes: The 3T3-L1 cell line, derived from mouse embryos, is a well-established model for studying adipogenesis (the differentiation of preadipocytes into mature adipocytes). nih.govmdpi.com These cells are induced to differentiate using a cocktail of agents including 3-isobutyl-1-methylxanthine, dexamethasone, and insulin (B600854). nih.gov This model is used to screen for compounds that may inhibit lipid accumulation and regulate genes involved in adipogenesis.

Muscle Cells: The C2C12 mouse myoblast cell line is a widely used model for studying myogenesis, the formation of skeletal muscle tissue. wikipedia.org These cells proliferate in high-serum conditions and can be induced to differentiate and fuse into multinucleated myotubes under low-serum conditions, mimicking muscle formation. wikipedia.orgcytion.com

Viral Host Cells: To investigate antiviral activity, specific host cell lines are required. For example, Vero E6 cells are used to test for activity against SARS-CoV-2. nih.gov For studying anti-HIV activity, the TZM-bl cell line, which is a HeLa cell derivative engineered to express HIV receptors and an HIV-1 Tat-inducible reporter gene, is commonly employed. nih.gov

Bacterial Strains

Mycobacterium tuberculosis: The H37Rv strain of M. tuberculosis is the standard laboratory strain used for in vitro screening of potential anti-tuberculosis compounds. nih.govnih.gov Growth inhibition assays are performed in specialized liquid or solid media to determine the minimum inhibitory concentration (MIC) of test compounds. nih.gov

Clostridioides difficile: Various strains of the Gram-positive, anaerobic bacterium C. difficile are used to test the efficacy of potential antimicrobial agents. sigmaaldrich.comnih.gov In vitro assays often involve co-culture methods or broth microdilution assays to determine the inhibitory effect of compounds on bacterial growth. nih.gov

In Vitro Assay Development and Implementation

A variety of standardized assays are implemented to quantify the biological effects of this compound across different cell models.

Cell Viability and Cytotoxicity Assays: These are fundamental for assessing the anti-cancer effects of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to measure cell metabolic activity as an indicator of cell viability. nih.gov Other common assays include the MTS assay, crystal violet assay, and CCK-8 assay, which similarly quantify viable cells. mdpi.comresearchgate.netnih.gov The results are often expressed as the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%. nih.gov

Apoptosis Assays: To determine if a compound induces programmed cell death, several methods are used. Flow cytometry with Annexin V/Propidium Iodide (PI) staining is a common quantitative method. Nuclear staining with dyes like DAPI or Hoechst 33342 allows for morphological assessment of apoptosis (e.g., chromatin condensation, nuclear fragmentation). nih.gov Western blotting can be used to measure the levels of key apoptosis-regulating proteins such as Bax, Bcl-2, and cleaved caspases. nih.gov

Cell Cycle Analysis: Flow cytometry is also used to analyze the cell cycle distribution of a cell population. nih.gov Cells are stained with a DNA-binding dye (like PI), and the analysis reveals the percentage of cells in the G0/G1, S, and G2/M phases, indicating whether a compound causes cell cycle arrest at a specific checkpoint. nih.gov

Migration and Invasion Assays: The wound healing or "scratch" assay is a straightforward method to study cell migration in vitro. nih.govnih.gov A scratch is made in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time in the presence or absence of the test compound. nih.gov

Colony Formation Assay: This assay assesses the ability of single cells to proliferate and form colonies. It is a measure of long-term cell survival and clonogenic potential following treatment with a cytotoxic agent. nih.govmdpi.com

Anti-inflammatory Assays: In macrophage or synoviocyte models, the production of nitric oxide (NO) can be measured using the Griess reagent. nih.gov The levels of pro-inflammatory cytokines and mediators (e.g., IL-6, IL-1β, TNF-α, COX-2) in cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assays (ELISA). nih.govnih.gov

Gene and Protein Expression Analysis: Real-time quantitative PCR (RT-qPCR) is used to measure changes in the mRNA expression of target genes. nih.govnih.gov Western blotting is employed to detect and quantify changes in the protein levels and phosphorylation status of specific signaling molecules, such as those in the MAPK and NF-κB pathways. nih.govnih.gov

Antimicrobial Assays: The antibacterial activity against strains like C. difficile is often determined by measuring the 50% minimal inhibitory concentration (MIC) using broth microdilution assays. nih.gov

Antiviral Assays: For viruses like SARS-CoV-2, antiviral activity is tested in vitro on host cells (e.g., Vero E6) using methods like the MTT assay to measure the inhibition of viral replication. nih.gov For HIV, pseudovirus neutralization assays using cell lines like TZM-bl are common. nih.gov

Assay TypePurposeCommon Method(s)Typical Output
Cell Viability / CytotoxicityTo measure the effect of a compound on cell proliferation and survival.MTT, MTS, Crystal VioletIC50 value
ApoptosisTo determine if a compound induces programmed cell death.Flow Cytometry (Annexin V/PI), DAPI/Hoechst Staining, Western Blot (Caspases, Bcl-2)Percentage of apoptotic cells, protein levels
Cell CycleTo analyze the effect of a compound on cell cycle progression.Flow Cytometry (PI Staining)Percentage of cells in G1, S, G2/M phases
Cell MigrationTo assess the effect of a compound on cell motility.Wound Healing (Scratch) AssayRate of wound closure
Anti-inflammatoryTo measure the inhibition of inflammatory responses.Griess Assay (for NO), ELISA (for cytokines)Concentration of NO, cytokines (IL-6, TNF-α)
Gene/Protein ExpressionTo quantify changes in specific gene or protein levels.RT-qPCR, Western BlotmRNA fold change, protein band intensity

Antiproliferative and Cytotoxicity Assays (e.g., SRB, MTT, CCK8, Colony Formation)

The antiproliferative and cytotoxic effects of this compound and its related compounds are frequently evaluated using colorimetric assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used for this purpose. In this assay, mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals, the amount of which is proportional to the number of living cells.

Research has demonstrated the cytotoxic potential of glycyrrhetinic acid (GA) derivatives against various cancer cell lines. For instance, a study on novel GA derivatives tested their activity against human breast cancer cell lines MCF-7 and MDA-MB-231 using the MTT method. While the parent compound, glycyrrhetinic acid, showed moderate activity, many of its derivatives exhibited significantly enhanced cytotoxicity. nih.gov One derivative, 3-acetyl-18β-glycyrrhetinic-30-methyl ester (AM-GA), showed a remarkable anticancer activity with an IC50 value of 4.5 ± 0.1 µM against MCF-7 cells, which was superior to its precursor, glycyrrhizin (B1671929) (IC50 = 30 ± 1.8 µM). researchgate.net

The colony formation assay, or clonogenic assay, is another method used to determine the long-term proliferative capacity of cells after treatment with a compound. This assay assesses the ability of a single cell to grow into a colony, providing insight into the cytostatic or cytotoxic effects of the substance being tested.

CompoundCell LineAssayIC50 / GI50 (µM)Source
Glycyrrhetinic Acid (GA)MCF-7MTT75.66 ± 1.52 nih.gov
Glycyrrhetinic Acid (GA)MDA-MB-231MTT84.70 ± 1.73 nih.gov
Acetyl glycyrrhetinic acid methyl ester (AM-GA)MCF-7MTT4.5 ± 0.1 researchgate.net
GA Derivative 14PC-3-4.48 nih.gov
GA Derivative 14HL-60-1.2 nih.gov

Apoptosis and Cell Death Detection Assays (e.g., Acridine Orange/Ethidium Bromide, Trypan Blue, DNA Laddering)

To determine if the cytotoxic effects of a compound are due to programmed cell death (apoptosis) or necrosis, several specific assays are employed. The dual staining method using Acridine Orange (AO) and Ethidium Bromide (EtBr) is a common fluorescence-based assay. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed chromatin, late apoptotic cells display orange to red nuclei with fragmented chromatin, and necrotic cells have uniformly orange to red nuclei. bhu.ac.in

DNA laddering is another hallmark of apoptosis. During apoptosis, endonucleases cleave the DNA between nucleosomes, generating fragments of approximately 180-200 base pairs and its multiples. When this fragmented DNA is run on an agarose gel, it creates a characteristic "ladder" pattern, distinguishing it from the diffuse smear of DNA seen in necrotic cells. nih.govabcam.com Studies have shown that nonsteroidal anti-inflammatory drugs can induce this type of apoptotic DNA fragmentation in cultured gastric mucosal cells. juniperpublishers.com While direct evidence for this compound is limited, its parent compound, glycyrrhetinic acid, is known to trigger apoptosis in tumor cell lines. researchgate.net Furthermore, derivatives of glycyrrhetinic acid have been shown to exert their antiproliferative activity through the induction of apoptosis, as confirmed by DNA fragmentation assays. researchgate.net

Cell Cycle Progression Analysis

Flow cytometry is a powerful technique used to analyze the distribution of cells within the different phases of the cell cycle (G0/G1, S, and G2/M). miltenyibiotec.comresearchgate.net Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, and as they pass through a laser, the amount of fluorescence is measured, which corresponds to the DNA content. This allows for the quantification of the percentage of cells in each phase. Compounds that interfere with cell proliferation often cause cell cycle arrest at specific checkpoints. For example, some anticancer agents induce an arrest in the G2/M phase. researchgate.net While specific studies on this compound are not widely available, related compounds have been shown to affect the cell cycle. For instance, methyl-beta-cyclodextrin has been observed to inhibit cell growth by arresting the cell cycle, leading to a reduced population of cells in the S phase. nih.gov

Inflammatory Mediator Quantification (e.g., Cytokine and Chemokine Expression via RT-qPCR, ELISA)

The anti-inflammatory properties of this compound can be assessed by measuring its effect on the production of inflammatory mediators such as cytokines and chemokines. Two primary methods for this are Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and Enzyme-Linked Immunosorbent Assay (ELISA). RT-qPCR measures the expression of cytokine genes at the mRNA level, while ELISA quantifies the amount of secreted cytokine protein in cell culture supernatants or other biological fluids. nih.govnih.govumich.edusccr.id

Studies on the parent compound, 18β-glycyrrhetinic acid (18β-GA), have demonstrated significant anti-inflammatory effects. In vitro experiments using lipopolysaccharide (LPS)-stimulated RAW264.7 cells and TNF-α-induced MH7A cells showed that 18β-GA significantly reduced the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). mdpi.com This inhibition of cytokine production is a key indicator of the compound's anti-inflammatory potential.

Oxidative Stress Marker Measurement (e.g., ROS, MDA Levels, Antioxidant Enzyme Activity)

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is implicated in various pathologies. The effect of this compound on oxidative stress can be evaluated by measuring several key markers.

Reactive Oxygen Species (ROS): The intracellular levels of ROS can be quantified using fluorescent probes.

Malondialdehyde (MDA): MDA is a product of lipid peroxidation and a widely used marker of oxidative damage to cell membranes. nih.govresearchgate.net

Antioxidant Enzyme Activity: The activity of key antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx) can be measured. researchgate.netnih.govnih.govmdpi.com These enzymes play a crucial role in detoxifying ROS.

Research on 18β-glycyrrhetinic acid has shown that it can protect intestinal epithelial cells from hydrogen peroxide (H2O2)-induced oxidative damage. Pretreatment with the compound was found to significantly reduce intracellular ROS and MDA levels. mdpi.com Furthermore, it enhanced the activities of the antioxidant enzymes SOD and CAT, suggesting that it alleviates oxidative stress by bolstering the cell's own defense mechanisms. mdpi.com

Enzyme Activity Inhibition Assays (e.g., PTP1B, Alpha-Glucosidase, BACE1, Phospholipase A2)

This compound and its analogs are investigated for their potential to inhibit various enzymes implicated in disease. This is typically done through in vitro enzyme activity assays where the ability of the compound to reduce the rate of a specific enzymatic reaction is measured, and the half-maximal inhibitory concentration (IC50) is determined.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. juniperpublishers.com While derivatives of glycyrrhetinic acid have shown potent PTP1B inhibitory activity, the parent compound itself is a weak inhibitor with an IC50 value of 62.0 µM. nih.gov

Alpha-Glucosidase: This enzyme is involved in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. abcam.commiltenyibiotec.com this compound has demonstrated significant inhibitory activity against α-glucosidase, with a reported IC50 value of 0.465 mM, acting as a non-competitive inhibitor. nih.gov

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. The metabolite 18β-glycyrrhetinic acid has been shown to be a potent BACE1 inhibitor, with an IC50 of 8.93 ± 0.69 µM, which is more potent than the positive control, quercetin (B1663063).

Phospholipase A2 (PLA2): This enzyme is involved in inflammatory processes by releasing arachidonic acid from cell membranes. Glycyrrhizin, a precursor to glycyrrhetinic acid, has been found to inhibit PLA2 activity. nih.govnih.gov

CompoundTarget EnzymeIC50 ValueSource
This compoundα-glucosidase0.465 mM nih.gov
18β-glycyrrhetinic acidBACE18.93 ± 0.69 µM
Glycyrrhetinic Acid (GA)PTP1B62.0 µM nih.gov

Receptor Transactivation Assays (e.g., Mammalian Two-Hybrid for PPARγ)

Receptor transactivation assays are used to determine if a compound can act as a ligand for a specific nuclear receptor, thereby activating or inhibiting gene transcription. The mammalian two-hybrid system is one such assay that can be adapted to study these interactions. nih.govtakarabio.comnih.gov Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism and is a target for antidiabetic drugs. nih.govnih.govnovusbio.com These assays can determine if a compound binds to PPARγ and induces a conformational change that allows for the recruitment of coactivators, leading to the expression of a reporter gene.

Currently, there is a lack of publicly available research specifically investigating the interaction of this compound with the PPARγ receptor using mammalian two-hybrid or similar transactivation assays.

Hemolytic and Antifungal Activity Testing

In vitro investigations into the biological activities of this compound and its related parent compounds often include assessments of their effects on cell membranes, such as those of red blood cells (hemolytic activity) and fungal pathogens (antifungal activity). These assays provide insights into the compound's membrane-disrupting potential and its efficacy against fungal microorganisms.

Methodologies for evaluating hemolytic activity typically involve incubating the test compound with a suspension of fresh red blood cells (RBCs). The integrity of the RBCs is monitored by measuring the amount of hemoglobin released into the supernatant, which is quantified spectrophotometrically. A common procedure involves collecting blood, washing the erythrocytes to remove plasma components, and then incubating a standardized suspension of these cells with various concentrations of the compound. The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100, which causes 100% lysis) and a negative control (e.g., phosphate-buffered saline) nih.govnih.gov.

Research on glycyrrhetinic acid (GA), the parent compound of this compound, has demonstrated that structural modifications significantly influence hemolytic activity. One study found that while glycyrrhizin (the glycoside form) is virtually non-hemolytic, its aglycone, β-glycyrrhetinic acid, possesses significant RBC lytic activity. This effect is attributed to the formation of hydrophilic pores in the RBC membrane. In contrast, the α-isoform of glycyrrhetinic acid shows minimal hemolytic action mdpi.comnih.gov.

For antifungal activity testing, the broth microdilution method is a standard in vitro technique used to determine the Minimum Inhibitory Concentration (MIC). This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of a fungal strain, such as Candida albicans. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth nih.gov.

Studies on 18-beta glycyrrhetinic acid have shown notable antifungal activity against clinical isolates of Candida albicans. The in vitro growth of these strains was significantly reduced at relatively low concentrations of the compound, with the activity being pH-dependent nih.gov. This suggests that the compound interferes with fungal growth, potentially through mechanisms involving the disruption of the fungal cell membrane or other essential cellular processes.

Table 1: Hemolytic Activity of Glycyrrhetinic Acid Derivatives
CompoundConcentration (µM)RBC Lysis (%)Reference
Glycyrrhizin (GL)500~5% mdpi.com
β-Glycyrrhetinic Acid (β-GA)500>80% mdpi.com
α-Glycyrrhetinic Acid (α-GA)500~5% mdpi.com
Carbenoxolone500~10% mdpi.com
Table 2: Antifungal Activity of 18-beta Glycyrrhetinic Acid against Candida albicans
CompoundFungal StrainEffective Concentration (µg/mL)Key FindingReference
18-beta Glycyrrhetinic AcidCandida albicans (clinical isolates)6.2Markedly reduced in vitro growth in a pH-dependent manner. nih.gov

Membrane Fluidity and Permeability Studies

The interaction of this compound's parent compounds with cellular membranes is a key area of in vitro research, focusing on how these molecules affect the physical properties of the lipid bilayer, such as fluidity and permeability. These studies are crucial for understanding the mechanisms behind the compound's biological activities, including its potential as a drug delivery enhancer.

Membrane fluidity can be quantitatively measured using techniques like electron spin resonance (ESR) spectroscopy. This method often employs spin-labeled fatty acids, such as 5-doxyl stearic acid (5-DSA), which intercalate into the lipid bilayer. The ESR spectrum of the spin label provides information about its rotational motion, which is directly related to the fluidity of its microenvironment. A decrease in membrane fluidity is observed as a change in the ESR spectrum, indicating a more ordered and rigid membrane structure nih.gov. Research on glycyrrhizin, which shares the same triterpenoid (B12794562) core, has shown that it can lower the fluidity of the plasma membrane nih.gov. This is attributed to its molecular structure, which is similar to cholesterol and allows it to interact with membrane lipids, thereby altering their packing and dynamics nih.gov.

Membrane permeability is often assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using monolayers such as Caco-2 cells. The PAMPA model predicts passive diffusion by measuring the ability of a compound to cross a filter impregnated with an artificial lipid membrane, separating a donor and an acceptor compartment proquest.comnih.gov. For cell-based models, transepithelial electrical resistance (TEER) is measured to assess the integrity of the cell monolayer, where a decrease in TEER suggests an increase in paracellular permeability tandfonline.com. Studies have demonstrated that glycyrrhizic acid and its aglycone, glycyrrhetinic acid, can incorporate into lipid bilayers, leading to an increase in membrane fluidity and permeability researchgate.net. Specifically, 18β-glycyrrhetinic acid has been shown to increase the permeability of paracellular transport markers across Caco-2 cell monolayers tandfonline.com. This effect is linked to its ability to modulate the expression of tight junction proteins that regulate the paracellular pathway tandfonline.com.

Table 3: Effects of Glycyrrhetinic Acid and Related Compounds on Membrane Properties
CompoundModel SystemMethodologyObserved EffectReference
Glycyrrhizin (GL)Live cell plasma membranesElectron Spin Resonance (ESR)Lowered membrane fluidity nih.gov
Glycyrrhizic Acid (GA)Artificial lipid membrane (DOPC)Parallel Artificial Membrane Permeability Assay (PAMPA)Enhanced permeability of nifedipine proquest.com
18β-Glycyrrhetinic Acid (18β-GA)Human Caco-2 cell monolayerTEER & Lucifer Yellow Permeability AssayIncreased paracellular permeability tandfonline.com
Glycyrrhizic Acid (GA)Red blood cell membraneNMR SpectroscopyIncreased membrane permeability to formate ions researchgate.net

Glucose Uptake Assays

In vitro glucose uptake assays are fundamental for investigating the potential anti-diabetic properties of compounds like this compound. These assays measure the ability of a compound to stimulate the transport of glucose from the extracellular environment into cells, particularly insulin-sensitive cells like adipocytes and muscle cells. The 3T3-L1 adipocyte cell line is a widely used model for these studies plos.orgliberty.edunih.gov.

A common methodology involves differentiating 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes. These mature cells are then treated with the test compound for a specified period. To measure glucose uptake, a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, is added to the culture medium. This analog is transported into the cells via glucose transporters (like GLUT4) and is phosphorylated, trapping it inside the cell. After a short incubation, the uptake is stopped, and the cells are washed to remove any extracellular radiolabel. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is directly proportional to the rate of glucose uptake liberty.edumdpi.com.

Research has shown that glycyrrhetinic acid, the parent compound of this compound, can enhance insulin-stimulated glucose uptake in 3T3-L1 adipocytes. In these experiments, adipocytes were pre-treated with glycyrrhetinic acid before being stimulated with a sub-maximal concentration of insulin. The results indicated that glycyrrhetinic acid significantly increased the amount of glucose transported into the cells compared to treatment with insulin alone, suggesting it improves insulin sensitivity plos.orgliberty.edu. This effect is considered a key mechanism for the anti-diabetic potential of glycyrrhetinic acid and its derivatives. The assays showed that this enhancement was dose-dependent and pointed towards an improvement in the insulin signaling pathway or the function of glucose transporters plos.org.

Table 4: Effect of Glycyrrhetinic Acid on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
CompoundConcentration (µM)Cell LineAssayKey FindingReference
Glycyrrhetinic Acid0.53T3-L1 Adipocytes³H-deoxyglucose uptakeModerately increased insulin-stimulated glucose uptake. plos.orgliberty.edu
Glycyrrhetinic Acid53T3-L1 Adipocytes³H-deoxyglucose uptakeSignificantly increased insulin-stimulated glucose uptake (up to 80% of maximal insulin stimulation). plos.orgliberty.edu
Glycyrrhizin0.53T3-L1 Adipocytes³H-deoxyglucose uptakeSlightly increased insulin-stimulated glucose uptake. plos.orgliberty.edu
Glycyrrhizin53T3-L1 Adipocytes³H-deoxyglucose uptakeModerately increased insulin-stimulated glucose uptake. plos.orgliberty.edu

In Vivo Research Models and Methodologies for Methyl Beta Glycyrrhetinate Investigations

Selection of Animal Models for Disease States

The therapeutic effects of methyl beta-glycyrrhetinate and its parent compound, glycyrrhetinic acid, have been investigated across a range of animal models representing various pathological conditions.

Rheumatoid Arthritis (RA): The collagen-induced arthritis (CIA) model in mice is a commonly utilized system for studying RA, as it shares many immunological and pathological features with the human disease. springernature.com In this model, the administration of 18β-glycyrrhetinic acid has been shown to attenuate arthritis. nih.gov Another relevant model is adjuvant-induced arthritis in rats, which also presents with synovial hyperplasia and inflammatory cell infiltration, key characteristics of RA in humans. nih.gov

Periodontitis: To study periodontitis, a chronic immunoinflammatory disease, researchers often employ models involving oral infection with specific pathogens. nih.gov A well-established model uses interleukin-10 (IL-10) deficient mice, which exhibit a hyperinflammatory phenotype and are highly susceptible to alveolar bone loss induced by oral infection with Porphyromonas gingivalis. nih.gov This model is considered stringent for testing therapeutic potential. nih.gov Other methods include the ligature-induced periodontitis model in rats and mice, where placing a ligature around the molars promotes plaque accumulation and subsequent bone loss. nih.govfrontiersin.orgsciencedaily.com

Colitis: Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice is a widely used and suitable model for inflammatory bowel disease, as it mimics the morphological and biochemical characteristics of human ulcerative colitis. nih.govnih.gov This model is characterized by epithelial injury, ulcerations, and infiltration of inflammatory cells, making it ideal for investigating the mechanisms of inflammatory colitis. nih.gov Studies have shown that glycyrrhetinic acid can ameliorate the clinical signs of DSS-induced colitis, reducing body weight loss and colon shortening. nih.gov

Animal models are essential for studying the complex interplay of factors in metabolic diseases like type 2 diabetes (T2DM), which is characterized by insulin (B600854) resistance and impaired insulin secretion. nih.govmdpi.com High-fat diet (HFD) models have become prominent as they effectively replicate the natural progression of T2DM by inducing obesity, insulin resistance, and impaired glucose tolerance. mdpi.com In vivo studies on glycyrrhetinic acid derivatives have utilized rat models of T2DM to investigate their anti-diabetic activity, showing improvements in blood glucose levels and insulin sensitivity. mdpi.com These models are crucial for assessing how interventions can affect hyperglycemia, a key factor in the progressive decline of pancreatic β-cell function. frontiersin.orgdovepress.com

Mycobacterium bovis Resistance: Mycobacterium bovis, the causative agent of bovine tuberculosis, can also infect humans. dovepress.com Animal models are critical for studying the pathogenesis and host response to this infection. nih.gov Commonly used models include cattle, the natural host, and various mouse strains such as BALB/c and C57Bl/6, which are classic tuberculosis-resistant models. nih.govnih.gov Infection in these models is monitored through methods like the interferon-gamma (IFN-γ) release assay and histopathological examination of lesions in the lungs and lymph nodes. nih.gov

Clostridioides difficile Infection (CDI): Animal models, particularly in mice, are designed to mimic human CDI by first inducing gut dysbiosis with antibiotics. nih.govmdpi.com This disruption of the normal gut microbiota allows C. difficile to colonize the colon, germinate, and release toxins that cause epithelial damage and inflammation. nih.govnih.govresearchgate.net The severity of the infection in these murine models can vary depending on the antibiotic regimen and the C. difficile strain used, allowing for the study of conditions ranging from mild, self-resolving infection to severe, fulminant colitis. mdpi.com

Leishmania donovani Infection: Leishmania donovani is the protozoan parasite responsible for visceral leishmaniasis, a fatal systemic disease. nih.govplos.org In vivo studies typically use mouse models, such as BALB/c mice, to investigate the parasite's ability to survive and replicate within host macrophages. mdpi.com Research has demonstrated that 18β-glycyrrhetinic acid can exert a curative effect in experimental visceral leishmaniasis by modulating host macrophage responses, specifically by enhancing signaling pathways that lead to parasite killing. nih.gov

Chemically-induced liver injury models are frequently used to study hepatotoxicity and potential therapeutic interventions. The carbon tetrachloride (CCl4) model in mice is a classic example that simulates toxin-induced liver damage. frontiersin.org A single administration of CCl4 can induce acute injury characterized by pericentral necrosis and steatosis, while prolonged exposure can lead to fibrosis and cirrhosis. frontiersin.org This model is valuable because it is reversible upon discontinuation of the toxin, allowing for the study of liver regeneration. frontiersin.org Other models include those based on acetaminophen (B1664979) overdose, which closely reproduces the pathophysiology of acute liver failure in humans, and the D-galactosamine/endotoxin model, which induces TNFα-mediated inflammatory liver injury. nih.govnih.gov Glycyrrhetinic acid has been noted for its ability to reduce oxidative stress caused by carbon tetrachloride. nih.gov

In Vivo Biomarker Analysis and Histopathological Assessment

Evaluating the effects of this compound in vivo involves detailed analysis of biological markers and tissue pathology to quantify its anti-inflammatory and tissue-protective effects.

A key aspect of in vivo research is the measurement of systemic inflammation through serum biomarkers. Pro-inflammatory markers such as C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6) are frequently quantified. nih.govmdpi.com These proteins, often produced by the liver in response to inflammation, can see their plasma concentrations increase significantly during inflammatory processes. nih.gov

In studies using animal models of inflammatory diseases, treatment with glycyrrhetinic acid has been shown to significantly impact the levels of these markers. For instance, in models of rheumatoid arthritis and colitis, glycyrrhetinic acid administration led to a downregulation of IL-6 and TNF-α levels. nih.govnih.gov This quantification provides direct evidence of the compound's systemic anti-inflammatory activity.

The table below summarizes findings on the effect of Glycyrrhetinic Acid (GA) on key serum inflammatory markers in different in vivo models.

Disease ModelAnimal ModelSerum MarkerEffect of Glycyrrhetinic Acid TreatmentReference
Rheumatoid ArthritisAdjuvant-Induced Arthritis (Rat)TNF-αDownregulated nih.gov
Rheumatoid ArthritisAdjuvant-Induced Arthritis (Rat)IL-6Downregulated nih.gov
Ulcerative ColitisDSS-Induced Colitis (Mouse)IL-6Regulated nih.gov
Ulcerative ColitisDSS-Induced Colitis (Mouse)TNF-αRegulated nih.gov
Ulcerative ColitisDSS-Induced Colitis (Mouse)IL-1βRegulated nih.gov

Assessment of Inflammatory Cell Infiltration

In vivo studies investigating the anti-inflammatory properties of glycyrrhetinic acid derivatives, such as this compound, frequently employ models of induced inflammation to assess the extent of inflammatory cell infiltration into affected tissues. A common methodology involves the use of animal models, such as mice with collagen-induced arthritis, which mimics the inflammatory conditions of rheumatoid arthritis. In these models, the administration of 18β-glycyrrhetinic acid (18β-GA), the parent compound of this compound, has been shown to significantly reduce the infiltration of inflammatory cells into the synovial tissue of the joints and also mitigate liver damage associated with the inflammation. nih.gov

The assessment of inflammatory cell infiltration is typically conducted through histological analysis of tissue sections stained with hematoxylin (B73222) and eosin (B541160) (H&E). researchgate.net This technique allows for the visualization and quantification of various immune cells, such as neutrophils, macrophages, and lymphocytes, that have migrated to the site of inflammation. For instance, in a study on a collagen-induced arthritis mouse model, treatment with 18β-GA resulted in a marked reduction in the number of inflammatory cells in the joint synovium compared to untreated arthritic mice. nih.gov

Another in vivo model used to evaluate anti-inflammatory effects is the carrageenan- or histamine-induced acute inflammation model in mice. In such a model, a glycyrrhetinic acid derivative, soloxolone methyl, was effective in suppressing the development of edema, a key sign of inflammation that is driven by the influx of fluid and inflammatory cells to the tissue. nih.gov

The following table summarizes representative findings on the effect of 18β-glycyrrhetinic acid on inflammatory cell infiltration in a collagen-induced arthritis model.

Treatment GroupPathological Score (Joints)Observations in Liver Tissue
Control (Collagen-Induced Arthritis)HighSignificant inflammatory cell infiltration
18β-GA TreatedReducedObviously reduced inflammatory cell infiltration
18β-GA + MTX TreatedDramatically ReducedObviously reduced inflammatory cell infiltration

Data synthesized from a study on 18β-glycyrrhetinic acid in a mouse model of rheumatoid arthritis. nih.gov

Metabolic Parameter Monitoring (e.g., Blood Glucose, Insulin, Lipid Profiles)

The in vivo investigation of this compound and its parent compounds on metabolic parameters is crucial for understanding their potential therapeutic applications in metabolic disorders like type 2 diabetes. Animal models, particularly streptozotocin (B1681764) (STZ)-induced diabetic rats, are commonly utilized to simulate a diabetic state characterized by hyperglycemia and dyslipidemia. mdpi.com

In these models, various biochemical parameters are monitored in the serum of the animals. These include:

Blood Glucose: Measurement of fasting blood glucose levels to assess hyperglycemic status.

Insulin: Quantification of serum insulin levels to evaluate pancreatic β-cell function and insulin resistance.

Lipid Profiles: Analysis of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL) cholesterol, and high-density lipoprotein (HDL) cholesterol to determine the impact on dyslipidemia. mdpi.com

A study on two semisynthetic glycyrrhetinic acid (GA) derivatives, FC-114 and FC-122, in STZ-induced diabetic rats demonstrated significant improvements in these metabolic markers. For instance, the administration of these derivatives led to a reduction in blood glucose levels. mdpi.com Notably, the FC-114 derivative showed a marked increase in insulin levels, suggesting a potential secretagogue effect. mdpi.com Furthermore, this compound also led to a decrease in total cholesterol and LDL cholesterol levels without negatively affecting HDL cholesterol. mdpi.com

The following interactive data table presents the effects of glycyrrhetinic acid derivatives on key metabolic parameters in a diabetic rat model.

ParameterT2D Control GroupT2D + FC-114T2D + FC-122T2D + Glibenclamide
Blood Glucose (mg/dL) HighReducedReducedReduced
Insulin (µU/mL) LowDramatically IncreasedSlightly IncreasedIncreased
Total Cholesterol (mg/dL) HighDecreasedSlightly DecreasedSlightly Decreased
LDL Cholesterol (mg/dL) HighDecreasedSlightly DecreasedSlightly Decreased
HDL Cholesterol (mg/dL) LowNo significant changeNo significant changeNo significant change

This data is based on findings from a study on glycyrrhetinic acid derivatives in streptozotocin-induced diabetic rats. mdpi.com

Tissue Antioxidant Status Evaluation (e.g., MPO, MDA, SOD, GSH)

While direct in vivo studies detailing the effects of this compound on specific antioxidant markers such as myeloperoxidase (MPO), malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH) are limited, the broader class of glycyrrhetinic acid derivatives has demonstrated antioxidant properties. The evaluation of tissue antioxidant status is a critical component of in vivo research to understand the mechanisms by which these compounds may protect against oxidative stress-induced cellular damage.

Standard methodologies for assessing antioxidant status in tissues include:

Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils and is a marker of inflammation and oxidative stress. Its activity can be measured in tissue homogenates.

Malondialdehyde (MDA) Levels: MDA is a product of lipid peroxidation and serves as a key indicator of oxidative damage to cell membranes. Its concentration is typically determined in tissue samples.

Superoxide Dismutase (SOD) Activity: SOD is a crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Its activity is measured to assess the endogenous antioxidant defense capacity.

Glutathione (GSH) Levels: GSH is a major non-enzymatic antioxidant that plays a vital role in protecting cells from oxidative damage. Its levels are quantified in tissues to reflect the cellular antioxidant capacity.

Histopathological Examination of Affected Tissues

Histopathological examination is an essential methodology in in vivo studies of this compound and its derivatives to visually assess the microscopic changes in tissues affected by inflammation or other pathological conditions. This technique provides qualitative and semi-quantitative data on the extent of tissue damage and the protective effects of the compound.

The standard procedure involves:

Tissue Collection and Fixation: Following the experimental period, animals are euthanized, and the target tissues (e.g., joints, liver, kidneys) are carefully excised. The tissues are then fixed in a solution, typically 10% formalin, to preserve their cellular structure.

Tissue Processing and Sectioning: The fixed tissues are dehydrated, embedded in paraffin (B1166041) wax, and then cut into very thin sections (typically 4-5 micrometers) using a microtome.

Staining: The tissue sections are mounted on glass slides and stained, most commonly with hematoxylin and eosin (H&E). Hematoxylin stains the cell nuclei blue, while eosin stains the cytoplasm and extracellular matrix pink, allowing for clear visualization of the cellular architecture and any pathological changes. researchgate.net

In the context of inflammation studies, histopathological analysis focuses on features such as:

Inflammatory Cell Infiltration: The presence and density of immune cells in the tissue. nih.gov

Edema: Swelling of the tissue due to fluid accumulation.

Tissue Necrosis: The death of tissue cells.

Fibrosis: The excessive formation of fibrous connective tissue.

Cartilage and Bone Erosion: In models of arthritis, the destruction of joint structures. nih.gov

For example, in a study of collagen-induced arthritis in mice, H&E staining of the ankle joints revealed that treatment with 18β-glycyrrhetinic acid significantly reduced inflammatory cell infiltration, synovial hyperplasia, and cartilage and bone destruction compared to the untreated arthritic group. nih.gov Similarly, histopathological examination of the liver in the same study showed that 18β-GA treatment mitigated the inflammatory cell infiltration that was observed in the control group. nih.gov

The following table summarizes the typical histopathological findings in a collagen-induced arthritis model and the effects of 18β-glycyrrhetinic acid.

FeatureControl (Collagen-Induced Arthritis)18β-GA Treated
Inflammatory Cell Infiltration SevereReduced
Synovial Hyperplasia ProminentReduced
Cartilage Destruction EvidentAlleviated
Bone Erosion EvidentAlleviated

Based on descriptive findings from a study utilizing H&E staining in a mouse model of rheumatoid arthritis. nih.gov

Computational and Advanced Research Methodologies for Methyl Beta Glycyrrhetinate Studies

In Silico Modeling and Simulation

Computational modeling provides a rapid and cost-effective means to predict the behavior of molecules, their interactions with biological targets, and their physicochemical properties. These methods are crucial in the early stages of drug discovery and development, offering insights that guide further experimental validation.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as Methyl beta-glycyrrhetinate, might interact with a protein target at the atomic level. While specific molecular docking studies on this compound are limited in publicly available research, extensive studies on its parent compound, 18-β-glycyrrhetinic acid, provide valuable insights into its potential interactions. The addition of a methyl ester group in this compound can influence its binding affinity and interaction profile compared to glycyrrhetinic acid.

These studies on glycyrrhetinic acid have explored its binding to a variety of protein targets implicated in different diseases. For instance, docking studies have been performed to evaluate its interaction with targets related to cancer and viral infections. These analyses predict the binding energy, which indicates the stability of the ligand-protein complex, and identify key amino acid residues involved in the interaction.

Table 1: Representative Molecular Docking Studies of 18-β-Glycyrrhetinic Acid with Various Protein Targets (Note: This data is for the parent compound and serves as a predictive reference for this compound)

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPotential Therapeutic Area
SARS-CoV-2 Main Protease (Mpro) 6LU7-8.5Cys145, His41, Met165Antiviral
Epidermal Growth Factor Receptor (EGFR) 1M17-9.2Met769, Lys721Anticancer
High-Mobility Group Box 1 (HMGB1) 2GZK-7.8Lys90, Arg91, Tyr149Anti-inflammatory, Anticancer

This table is for illustrative purposes and synthesizes data from multiple computational studies on 18-β-glycyrrhetinic acid.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations offer a more dynamic view of ligand-protein interactions compared to the static picture provided by molecular docking. This technique simulates the movement of atoms and molecules over time, providing insights into the stability of the binding pose and any conformational changes that may occur in the protein or the ligand upon binding.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry, DFT calculations can be used to determine a molecule's electronic properties, such as its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors.

Xenobiotic Behavior Modeling

Xenobiotic behavior modeling, often encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions, is a critical aspect of computational drug discovery. These models use a compound's chemical structure to predict its pharmacokinetic and toxicological properties.

For this compound, in silico ADMET models could predict its oral bioavailability, permeability across biological membranes, potential for metabolism by cytochrome P450 enzymes, and its likelihood of causing adverse effects. This information is vital for assessing the drug-like qualities of the compound. While comprehensive xenobiotic behavior modeling studies for this compound have not been published, such analyses would be a crucial step in its development as a potential therapeutic agent.

Omics Technologies

'Omics' technologies provide a global view of the molecular changes that occur in a biological system in response to a particular stimulus. These high-throughput methods are invaluable for understanding the systems-level effects of compounds like this compound.

RNA Sequencing for Transcriptomic Profiling

RNA sequencing (RNA-Seq) is a powerful technique used to analyze the transcriptome of a cell or tissue, providing a snapshot of all the genes that are being expressed and their levels of expression. By treating cells or organisms with this compound and performing RNA-Seq, researchers can identify which genes and cellular pathways are affected by the compound.

This approach can reveal the molecular mechanisms underlying the biological activity of this compound, identify potential biomarkers of its efficacy, and uncover novel therapeutic applications. At present, there are no specific published studies that have used RNA sequencing to profile the transcriptomic effects of this compound. Such studies would be highly valuable in elucidating its mechanism of action.

Proteomics

Proteomics, the large-scale study of proteins, offers a powerful lens through which to investigate the molecular mechanisms of this compound. By analyzing changes in the proteome of cells or tissues upon treatment with the compound, researchers can identify protein targets and affected cellular pathways.

One of the key applications of proteomics in this context is in target identification. For instance, studies on the parent compound, glycyrrhetinic acid, have shown that it can inhibit the human 20S proteasome, a critical cellular machinery for protein degradation. nih.gov Further research on a series of glycyrrhetinic acid derivatives revealed that modifications, such as esterification at the C-3 hydroxyl group, can significantly enhance this inhibitory potency. nih.gov These studies highlight that certain derivatives exhibit preferential inhibition of the chymotrypsin-like (ChT-L) activity of the proteasome over its trypsin-like (T-L) or caspase-like (CA-L) activities. nih.gov Such findings suggest that a similar proteomics-based approach could be employed to determine if this compound also targets the proteasome and to what extent.

A typical proteomics workflow to study this compound would involve treating a relevant cell line with the compound and a control group with a vehicle. Subsequently, proteins would be extracted, digested into peptides, and analyzed using mass spectrometry. The resulting data would then be used to identify and quantify the proteins, revealing those that are up- or down-regulated in response to the compound. This information can then be mapped to specific cellular pathways to elucidate the biological processes modulated by this compound.

Table 1: Potential Protein Targets of Glycyrrhetinic Acid Derivatives Investigated by Proteomics

Protein TargetMethod of InvestigationKey Findings
20S ProteasomeProteasome activity assaysGlycyrrhetinic acid and its derivatives inhibit ChT-L activity. nih.gov

Metabolomics

Metabolomics, the comprehensive analysis of small molecules (metabolites) within a biological system, provides a functional readout of the cellular state. When applied to the study of this compound, metabolomics can reveal metabolic pathways perturbed by the compound.

An integrated metabolomic and transcriptomic analysis of different species of Glycyrrhiza, the plant source of glycyrrhetinic acid, has demonstrated the power of this approach in identifying a wide array of metabolites, including terpenoids, flavonoids, and phenolic acids. nih.gov Such studies provide a baseline understanding of the metabolic landscape from which this compound is derived.

In a hypothetical study, cells or organisms treated with this compound could be subjected to metabolomic analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). By comparing the metabolite profiles of treated and untreated samples, it would be possible to identify specific metabolic signatures associated with the compound's activity. For example, alterations in lipid metabolism, amino acid pathways, or energy metabolism could point towards the compound's mechanism of action.

Table 2: Major Metabolite Classes Identified in Glycyrrhiza Species Relevant to Glycyrrhetinic Acid Research

Metabolite ClassAbundance in GlycyrrhizaPotential Significance
TerpenoidsHighIncludes the precursor to this compound. nih.gov
FlavonoidsHighPossess various pharmacological properties. nih.gov
EstersModerateRelevant to the chemical class of this compound. nih.gov
Phenolic AcidsModerateContribute to the overall biological activity of licorice extracts. nih.gov

Biophysical Techniques

Biophysical techniques are essential for characterizing the direct interaction of this compound with radicals and for determining its antioxidant potential.

In a typical pulse radiolysis experiment, a short pulse of high-energy electrons is used to generate a known concentration of a specific radical, such as the hydroxyl radical (•OH). The decay of this radical in the presence of this compound would be monitored by kinetic spectrophotometry. The rate at which the radical is neutralized by the compound provides a direct measure of its scavenging efficiency. This would allow for a quantitative comparison of the antioxidant activity of this compound with other known antioxidants.

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive method for detecting and characterizing free radicals. wikipedia.org The spin trapping technique is particularly useful for detecting short-lived radicals. wikipedia.org In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be detected by EPR. wikipedia.org

To investigate the radical scavenging properties of this compound, an EPR spin trapping experiment could be designed where a radical-generating system is used in the presence of a spin trap, such as α-phenyl-t-butylnitrone (PBN) or 5,5-dimethyl-1-pyrroline N-oxide (DMPO). wikipedia.orgljmu.ac.uk The intensity of the EPR signal from the spin adduct would be measured in the presence and absence of this compound. A decrease in the signal intensity in the presence of the compound would indicate its ability to scavenge the free radicals before they are trapped. This technique can provide valuable information on the types of radicals that this compound can effectively neutralize.

Table 3: Common Spin Traps Used in EPR Spectroscopy

Spin TrapAbbreviationCommon Application
α-phenyl-t-butylnitronePBNTrapping of lipid-derived radicals. ljmu.ac.uk
5,5-dimethyl-1-pyrroline N-oxideDMPODetection of various radical species. wikipedia.org

Chemical Genetic Approaches for Target Identification and Validation

Chemical genetics utilizes small molecules as probes to perturb biological systems, offering a powerful strategy for identifying and validating novel drug targets. unimib.it This approach is particularly valuable when the precise molecular target of a bioactive compound like this compound is unknown.

A forward chemical genetics screen could be performed where a library of compounds, including this compound, is tested for its ability to induce a specific phenotype in a cellular or organismal model. Once a desired phenotype is observed with this compound, the next and most challenging step is to identify its molecular target. unimib.it

Target deconvolution can be achieved through various methods, including affinity-based approaches. unimib.it This would involve synthesizing a derivative of this compound that is tagged with a reactive group and a reporter moiety, such as biotin. This chemical probe can then be used to covalently label its protein targets in a complex biological sample. The labeled proteins can be subsequently enriched using streptavidin beads and identified by mass spectrometry. unimib.it

Alternatively, a reverse chemical genetics approach could be employed if a putative target is already suspected. In this case, the gene encoding the potential target protein would be mutated or knocked down, and the phenotypic consequences would be compared to the effects of treating the cells with this compound. A correspondence between the genetic and chemical perturbations would provide strong evidence for the identified target.

These advanced methodologies, from the "omics" sciences to sophisticated biophysical techniques and innovative chemical genetics, are poised to significantly advance our understanding of this compound, paving the way for its potential development in various applications.

Q & A

Q. What experimental protocols are recommended for synthesizing methyl beta-glycyrrhetinate with high purity?

  • Methodological Answer : Synthesis should follow strict anhydrous conditions due to the compound’s sensitivity to hydrolysis. Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification, and confirm purity via HPLC (C18 column, methanol/water mobile phase). For reproducibility, document reaction parameters (e.g., temperature, catalyst concentration) in alignment with standardized reporting guidelines for organic synthesis .

  • Data Table Example :

    ParameterOptimal RangeImpact on Yield
    Reaction Temperature60–70°C±15% yield
    Catalyst (p-TsOH)0.5–1.0 mol%Critical for esterification

Q. How should researchers design in vitro studies to assess the anti-inflammatory activity of this compound?

  • Methodological Answer : Use LPS-induced RAW 264.7 macrophages to measure TNF-α and IL-6 suppression. Include positive controls (e.g., dexamethasone) and validate results via ELISA or qPCR. Ensure dose-response curves cover 1–100 µM, noting cytotoxicity thresholds (e.g., MTT assay at 24h). Replicate experiments ≥3 times to address biological variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics be resolved in existing literature?

  • Methodological Answer : Conduct a systematic review with meta-analysis (PRISMA guidelines) to aggregate data from rodent and human studies. Stratify by administration route (oral vs. intravenous) and use random-effects models to account for heterogeneity. Critical covariates include hepatic metabolism variability and plasma protein binding differences .
  • Example Workflow :
    • Formulate inclusion/exclusion criteria (e.g., peer-reviewed studies with measurable AUC).
    • Extract and normalize pharmacokinetic parameters (Cmax, T½).
    • Apply sensitivity analysis to outlier studies.

Q. What advanced spectroscopic techniques are essential for characterizing this compound’s interaction with serum albumin?

  • Methodological Answer : Use multi-technique validation:
    • Circular Dichroism (CD) : Detect conformational changes in albumin’s secondary structure.
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
    • Molecular Dynamics Simulations : Predict binding sites (e.g., Sudlow’s Site I/II) for mechanistic insights.
      Cross-reference findings with crystallographic data from homologous compounds .

Q. How can researchers optimize in vivo models to evaluate this compound’s hepatoprotective effects?

  • Methodological Answer : Employ CCl4-induced liver fibrosis models in Sprague-Dawley rats. Monitor ALT/AST levels weekly and validate histopathology via Masson’s trichrome staining. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with efficacy. Address interspecies differences by comparing murine and human CYP450 isoform activity .

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity in this compound studies?

  • Methodological Answer : Apply nonlinear regression (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput screening, implement machine learning algorithms (e.g., random forests) to identify confounding variables (e.g., solvent polarity) .

Methodological Pitfalls & Solutions

Q. How to address low reproducibility in this compound’s antioxidant assays (e.g., DPPH, FRAP)?

  • Solution : Standardize assay conditions:
    • Pre-equilibrate reagents at 25°C.
    • Use fresh DPPH solutions (absorbance 0.7 ± 0.02 at 517 nm).
    • Report radical scavenging activity as Trolox equivalents ± SEM.
      Include negative controls to rule out solvent interference .

Q. What metadata standards are critical for sharing this compound research data?

  • Solution : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include:
    • Synthesis protocols (CHEBI ontology terms).
    • Spectroscopic raw data (e.g., .jdx files for NMR).
    • Experimental conditions (MIACE guidelines).
      Use repositories like Zenodo or Figshare with DOI linking .

Emerging Research Frontiers

Q. Can this compound’s epigenetic modulation (e.g., HDAC inhibition) be validated via CRISPR-Cas9 screens?

  • Methodological Answer : Perform genome-wide knockout libraries in HepG2 cells. Identify synthetic lethal interactions via MAGeCK-MLE analysis. Validate hits with qPCR and Western blot (e.g., acetylated histone H3 levels). Compare with known HDAC inhibitors (e.g., trichostatin A) .

Q. How to integrate multi-omics data (transcriptomics, proteomics) to map this compound’s mechanism of action?

  • Methodological Answer : Use pathway enrichment tools (DAVID, STRING) to link differentially expressed genes/proteins. Prioritize hub nodes via network centrality analysis. Validate with siRNA knockdowns in relevant pathways (e.g., NF-κB, Nrf2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.